4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPKZVQATOWLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394202 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-75-6 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98276-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 98276-75-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, potential applications, and predicted characteristics of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of public domain data for this specific compound, this guide combines established information with theoretical predictions based on its chemical structure.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible scientific literature. The available information from various chemical suppliers is summarized below. It is important to note that physical properties such as melting point, boiling point, and solubility have not been experimentally determined and published in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 98276-75-6 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂S | [2][3] |
| Molecular Weight | 184.22 g/mol | [2][3] |
| Purity | >95% | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Characterization Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow for the synthesis and characterization of such a novel chemical entity is presented below. The synthesis would likely involve the construction of the pyrimidine ring followed by functional group modifications.
Predicted Spectroscopic Data
Although experimental spectra for this compound are not publicly available, theoretical spectroscopic data can be predicted based on its molecular structure. These predictions are valuable for guiding the characterization of this compound.
1H NMR Spectroscopy (Predicted)
The predicted 1H NMR chemical shifts are estimated based on typical values for similar functional groups. The solvent is assumed to be CDCl₃.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Pyrimidine-H | ~8.5 | Singlet | 1H |
| Methylthio (-SCH₃) | ~2.6 | Singlet | 3H |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H |
13C NMR Spectroscopy (Predicted)
The predicted 13C NMR chemical shifts are based on the expected electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic acid (-C OOH) | 165 - 175 |
| Pyrimidine-C (C=N) | 150 - 165 |
| Pyrimidine-C (C-S) | 160 - 170 |
| Pyrimidine-C (C-COOH) | ~110 |
| Pyrimidine-C (C-CH₃) | ~155 |
| Methylthio (-SC H₃) | 10 - 20 |
| Methyl (-C H₃) | 15 - 25 |
IR Spectroscopy (Predicted)
The predicted infrared absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=N stretch (Pyrimidine) | 1550 - 1650 | Medium |
| C-N stretch (Pyrimidine) | 1300 - 1400 | Medium |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
| C-S stretch | 600 - 800 | Weak |
Mass Spectrometry (Predicted)
The predicted molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 184.03 |
| [M+H]⁺ | 185.04 |
Biological Activity and Applications
Currently, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the precise role of this compound in any signaling pathways. However, pyrimidine derivatives are a well-established class of compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, and compounds with similar core structures are investigated for various therapeutic applications.
General applications for pyrimidine derivatives include their use as intermediates in the synthesis of:
It is plausible that this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. Further research is required to elucidate any specific biological functions of this compound.
Safety Information
Safety data sheets from chemical suppliers indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in pharmaceutical and agrochemical research. While specific experimental data on its physicochemical properties, synthesis, and biological activity are limited in the public domain, this guide provides a summary of the available information and theoretical predictions to aid researchers in their work with this molecule. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is presented to support laboratory work, computational modeling, and further development of this molecule.
Core Physicochemical Data
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 98276-75-6 | [1] |
| Molecular Formula | C₇H₈N₂O₂S | [1] |
| Molecular Weight | 184.22 g/mol | [1] |
| Melting Point | 169-171 °C | |
| Appearance | Solid | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C under nitrogen. | [3] |
| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine | [1] |
Note: Data for Boiling Point, pKa, aqueous solubility, and LogP for this specific compound are not available in the provided search results. Researchers are advised to determine these values experimentally or through computational prediction.
Experimental Protocols
The synthesis of this compound and its analogs is commonly achieved through a multicomponent cyclocondensation reaction, such as the Biginelli reaction or its Atwal modification.[4][5][6] These methods offer a versatile approach to creating substituted dihydropyrimidines.
General Synthesis Protocol: Atwal-Biginelli Reaction
This protocol describes a generalized method for the synthesis of the pyrimidine core structure, which is a key step in producing the target compound.
1. Reagents and Materials:
-
A suitable β-keto ester (e.g., ethyl acetoacetate)
-
An appropriate aldehyde
-
S-methylisothiourea salt (e.g., hemisulfate salt)
-
Acid or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Standard laboratory glassware for reflux and extraction
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
-
Analytical instruments (e.g., NMR spectrometer, Mass spectrometer)
2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-keto ester, aldehyde, and S-methylisothiourea salt in the chosen anhydrous solvent.
-
Catalysis: Add a catalytic amount of the acid or Lewis acid catalyst to the mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24h). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.
-
Ester Hydrolysis: If the synthesis yields an ester, subsequent hydrolysis (e.g., using NaOH in a water/alcohol mixture followed by acidification) is required to obtain the final carboxylic acid product.
3. Characterization:
-
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the position of the methyl and methylthio groups.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualized Workflows and Relationships
To clarify the experimental process, the following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.
Caption: General workflow for synthesis and analysis.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further applications, experimental determination of unlisted physicochemical properties is strongly recommended.
References
- 1. scbt.com [scbt.com]
- 2. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It details the compound's structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a building block in drug discovery.
Compound Structure and Properties
This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is functionalized with a methyl group at position 4, a methylthio group (-SCH₃) at position 2, and a carboxylic acid group (-COOH) at position 5.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
The following table summarizes the key quantitative data for the compound.
| Property | Value | Reference(s) |
| CAS Number | 98276-75-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂S | [1][3] |
| Molecular Weight | 184.22 g/mol | [1][3] |
| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine | [1] |
| Isomeric SMILES | CC1=NC(=NC=C1C(=O)O)SC | [4][5] |
| Physical Form | Solid | [6] |
Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process. The primary strategy involves the construction of the corresponding ethyl ester derivative through a cyclocondensation reaction, followed by hydrolysis to yield the final carboxylic acid. This approach is adapted from established methods for synthesizing related pyrimidine structures.[7]
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis pathway for the target compound.
Experimental Protocols:
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This step utilizes an Atwal-Biginelli type cyclocondensation reaction.[7]
-
Reagents and Materials:
-
S-methylisothiourea hemisulfate salt
-
Ethyl 2-formyl-3-oxobutanoate (ethyl acetoacetate, formylated)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 250 mL round-bottom flask, add S-methylisothiourea hemisulfate salt (1 equivalent) and potassium carbonate (2.5 equivalents) to anhydrous ethanol (100 mL).
-
Stir the suspension at room temperature for 20 minutes to liberate the free base.
-
Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) to the mixture dropwise over 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.[6]
-
Step 2: Hydrolysis to this compound
This step involves the saponification of the ester intermediate.
-
Reagents and Materials:
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water solution (e.g., 1:1 v/v)
-
Hydrochloric acid (HCl, e.g., 2M) for acidification
-
pH paper or meter
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the ethyl ester intermediate (1 equivalent) in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.
-
Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully acidify the reaction mixture by the dropwise addition of 2M HCl until the pH reaches approximately 3-4. A precipitate of the carboxylic acid should form.
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield this compound as a solid.
-
Applications in Drug Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Substituted pyrimidine-5-carboxylic acids, like the title compound, are valuable intermediates in the synthesis of more complex molecules.
-
Pharmaceutical Intermediate: This compound serves as a key building block for creating larger molecules. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other functional group transformations, while the pyrimidine core can interact with biological targets.
-
Antiviral and Anticancer Research: Closely related pyrimidine structures are utilized in the development of antiviral and anticancer agents.[8] The structural motifs present in this compound make it a candidate for elaboration into compounds that could target enzymes or pathways critical for viral replication or cancer cell proliferation.[8]
-
Biochemical Research: It can be used in research to investigate the biochemical mechanisms of pyrimidine derivatives and to aid in the discovery of novel therapeutic agents.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. cenmed.com [cenmed.com]
- 6. Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
Unraveling the Mode of Action of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – While direct comprehensive studies on the mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid remain limited, emerging research on its derivatives provides significant insights into its potential biological activities. This technical guide synthesizes the available data, focusing on the fungicidal properties of its carboxamide derivatives and a proposed mechanism involving the inhibition of succinate dehydrogenase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of pyrimidine-based compounds.
Executive Summary
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of biologically active molecules. Although the specific mechanism of action for the parent compound is not yet fully elucidated, studies on its derivatives, particularly carboxamides, have revealed promising fungicidal activity. A key proposed mechanism for these derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. This guide will delve into the synthesis of these active derivatives, present the available quantitative data on their efficacy, detail the experimental methodologies, and visualize the proposed molecular interactions and experimental workflows.
Fungicidal Activity of Carboxamide Derivatives
Recent studies have focused on the synthesis of a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates derived from this compound. Several of these compounds have demonstrated moderate to good inhibitory activity against the phytopathogenic fungus Sclerotinia sclerotiorum.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activities of key derivatives against Sclerotinia sclerotiorum at a concentration of 100 mg/L.
| Compound ID | Derivative Structure | Inhibitory Rate (%) at 100 mg/L |
| 3a | 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate | 69.5 |
| 3g | 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate | 70.3 |
Data sourced from a study on the synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.[1]
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
Molecular docking studies have been employed to investigate the potential mechanism of action of the active carboxamide derivatives. The results suggest that these compounds may exert their fungicidal effects by inhibiting succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.
The derivative 3g was shown to form two hydrogen bonds and a cation-π interaction with the active site of SDH.[1] This binding is proposed to disrupt the enzyme's function, leading to a halt in cellular respiration and subsequent fungal cell death.
Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.
Experimental Protocols
Synthesis of Carboxamide Derivatives
The synthesis of the 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates involves a multi-step process.[1]
References
An In-depth Technical Guide to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal and agricultural chemistry. While not extensively studied as an end-product, it serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potent fungicidal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological relevance of this pyrimidine derivative, with a focus on its role as a precursor to succinate dehydrogenase inhibitors. Detailed experimental protocols for its synthesis, quantitative data on the activity of its derivatives, and a proposed mechanism of action are presented to support further research and development in this area.
Introduction and Historical Context
The discovery of this compound is rooted in the broader history of pyrimidine chemistry. The foundational synthesis of the dihydropyrimidine core was established in 1893 by the Italian chemist Pietro Biginelli. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), laid the groundwork for accessing a vast array of pyrimidine derivatives.
Subsequent modifications to this reaction, such as the Atwal modification, expanded the scope and efficiency of pyrimidine synthesis. The introduction of S-methylisothiourea as a reactant in these cyclocondensation reactions provided a direct route to the 2-(methylthio)pyrimidine core structure. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a logical extension of these established methods, primarily prepared via its ethyl ester intermediate, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. Its significance is primarily realized in its utility as a building block for more complex, biologically active molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 98276-75-6[1] |
| Molecular Formula | C₇H₈N₂O₂S[1] |
| Molecular Weight | 184.22 g/mol [1] |
| Appearance | White fluffy powder |
| Melting Point | 167-174 °C |
| Alternate Names | 4-Methyl-2-(methylsulphanyl)pyrimidine-5-carboxylic acid; 5-Carboxy-4-methyl-2-(methylthio)pyrimidine[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of its ethyl ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 7234-25-5)
This step involves a cyclocondensation reaction.
Experimental Protocol:
-
Reactants: Equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate, S-methylisothiourea (referred to as ((amino(imino)methyl)-sulfanyl)methane), and triethylamine are used.[2]
-
Solvent: The reaction is carried out in ethanol (EtOH).[2]
-
Procedure:
-
Combine ethyl 2-acetyl-3-ethoxy-2-propenoate (e.g., 20.0 g, 107 mmol), S-methylisothiourea (e.g., 9.68 g, 107 mmol), and triethylamine (e.g., 10.8 g, 107 mmol) in ethanol (e.g., 100 ml).[2]
-
Stir the mixture at reflux for 48 hours.[2]
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.[2]
-
Dilute the residue with water.[2]
-
The biphasic mixture is then transferred to a separatory funnel and extracted with dichloromethane (DCM).[2]
-
The combined organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and concentrated.[2]
-
The crude product can be purified by crystallization from an ethanol/water mixture to yield the desired product as a colorless solid.[2] An 81% yield has been reported for this procedure.[2]
-
Caption: Synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis to this compound
This step involves the conversion of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol (General Procedure):
-
Reactant: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
-
Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Typically a mixture of an alcohol (e.g., ethanol or methanol) and water to ensure solubility of the ester.
-
Procedure:
-
Dissolve the ethyl ester in a suitable alcohol/water mixture.
-
Add an excess of the base (e.g., 2-3 equivalents of NaOH).
-
Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Caption: Hydrolysis of the ethyl ester to the final product.
Biological Activity and Applications
This compound is primarily utilized as a scaffold to generate more complex derivatives with pronounced biological activities, particularly in the agrochemical field as fungicides.
Fungicidal Activity of Derivatives
A notable application of this core structure is in the development of succinate dehydrogenase inhibitors (SDHIs). A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized from this compound and evaluated for their fungicidal activity against Sclerotinia sclerotiorum.
| Compound ID | Substituent on Phenyl Carbamate | Inhibitory Rate at 100 mg/L (%) |
| 3a | 2-methyl | 69.5 |
| 3g | 3-trifluoromethyl | 70.3 |
Data from a 2024 study on the synthesis and fungicidal activity of pyrimidine carboxamides.
These results indicate that derivatives of this compound exhibit significant antifungal properties.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of the derivatives of this compound is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Signaling Pathway:
Inhibition of SDH leads to a cascade of metabolic consequences that ultimately impair fungal growth. Specifically, the blockage of SDH causes an accumulation of succinate. This accumulated succinate acts as a competitive inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of ATCase leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting fungal proliferation.
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Conclusion and Future Perspectives
This compound is a key heterocyclic intermediate with significant potential in the development of new therapeutic and agrochemical agents. While its own biological activity is not extensively documented, its role as a precursor to potent succinate dehydrogenase inhibitors highlights its importance. The synthetic routes to this compound are well-established, relying on classical cyclocondensation reactions. Future research should focus on exploring a wider range of derivatives and their biological activities, potentially expanding beyond fungicidal applications to other areas of drug discovery. Further elucidation of the structure-activity relationships of its derivatives will be crucial for designing next-generation bioactive molecules based on this versatile pyrimidine scaffold.
References
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has been identified as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. While the direct biological targets of the parent compound are not extensively documented in publicly available research, its derivatives have been shown to exhibit significant biological activity. Notably, recent studies have highlighted the potential of its carbamate derivatives as fungicidal agents, with evidence suggesting succinate dehydrogenase (SDH) as a primary therapeutic target. This technical guide provides a comprehensive overview of the current state of research, focusing on the fungicidal activity of this compound derivatives, the potential role of SDH as a therapeutic target, and detailed experimental protocols for relevant assays.
Introduction
Pyrimidine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and agrochemical research. Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. This compound serves as a key intermediate in the synthesis of more complex pyrimidine-based molecules. Its unique chemical structure, featuring a carboxylic acid group and a methylthio group, provides reactive sites for further chemical modifications, enabling the generation of compound libraries with diverse biological activities.
This guide will focus on the most promising therapeutic application to date for derivatives of this compound: its role in the development of novel fungicides. Specifically, we will delve into the synthesis of carbamate derivatives of this compound and their demonstrated efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. Furthermore, we will explore the molecular docking studies that have identified succinate dehydrogenase (SDH) as a plausible molecular target for these compounds, providing a rationale for their fungicidal mechanism of action.
Biological Activity and Therapeutic Potential
The primary biological activity identified for derivatives of this compound is their fungicidal effect. A study by Zhang et al. (2023) described the synthesis of a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates derived from the parent acid. These compounds were evaluated for their in vitro fungicidal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus with a broad host range.
Quantitative Data on Fungicidal Activity
The inhibitory effects of the synthesized carbamate derivatives were quantified as percentage inhibition of mycelial growth at a concentration of 100 mg/L. The results for a selection of these compounds are summarized in the table below.
| Compound ID | Substitution on Phenyl Carbamate | Inhibitory Rate (%) at 100 mg/L |
| 3a | 2-methylphenyl | 69.5 |
| 3g | 3-trifluoromethylphenyl | 70.3 |
Data sourced from Zhang et al. (2023).
Among the synthesized compounds, 3a and 3g demonstrated the most significant fungicidal activity, with inhibitory rates of 69.5% and 70.3%, respectively. This data suggests that the carbamate derivatives of this compound are promising leads for the development of novel antifungal agents.
Potential Therapeutic Target: Succinate Dehydrogenase (SDH)
To elucidate the mechanism of action of the observed fungicidal activity, a molecular docking study was performed by Zhang et al. (2023). The study focused on compound 3g , one of the most active derivatives, and its potential interaction with succinate dehydrogenase (SDH).
SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This makes SDH an attractive target for the development of fungicides and other therapeutic agents.
The molecular docking analysis revealed that compound 3g can form two hydrogen bonds and a cation-π interaction with the active site of succinate dehydrogenase. This strong binding affinity suggests that the fungicidal activity of these pyrimidine derivatives may be attributed to the inhibition of SDH.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action involves the binding of the carbamate derivative to the succinate dehydrogenase enzyme, thereby inhibiting its catalytic activity. This leads to a disruption of the citric acid cycle and the electron transport chain, ultimately resulting in fungal cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Carbamate Derivatives
The synthesis of the 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates involves a multi-step process. A generalized workflow is presented below.
Protocol:
-
Amide Formation: this compound is reacted with (2-aminophenyl)ethan-1-one in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form the intermediate amide.
-
Carbamoylation: The intermediate amide is then reacted with a substituted phenyl isocyanate in a suitable solvent (e.g., dichloromethane) to yield the final carbamate derivative.
-
Purification and Characterization: The final products are purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm their structure and purity.
In Vitro Fungicidal Activity Assay
The fungicidal activity of the synthesized compounds against Sclerotinia sclerotiorum is determined using the mycelium growth rate method.
Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then added to the molten PDA at the desired final concentration (e.g., 100 mg/L). A solvent control (PDA with DMSO) is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of S. sclerotiorum is placed at the center of each PDA plate (both test and control).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculation: The percentage inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
Molecular Docking Study
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
Protocol:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (succinate dehydrogenase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
The 3D structure of the ligand (e.g., compound 3g ) is generated and energy-minimized using a molecular modeling software.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina) is used to perform the simulation.
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The software then explores various conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking poses are ranked based on their binding energies. The pose with the lowest binding energy is considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) are analyzed to understand the binding mode.
-
Conclusion and Future Directions
The research to date provides compelling, albeit preliminary, evidence that derivatives of this compound are promising candidates for the development of novel fungicides. The identification of succinate dehydrogenase as a potential therapeutic target offers a solid foundation for the rational design of more potent and selective inhibitors.
Future research should focus on several key areas:
-
Lead Optimization: Synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship (SAR) and improve fungicidal potency.
-
In Vitro Enzyme Inhibition Assays: Direct biochemical assays to confirm the inhibition of succinate dehydrogenase by the most active compounds and to determine their IC50 values.
-
In Vivo Studies: Evaluation of the efficacy of the lead compounds in controlling Sclerotinia sclerotiorum infections in host plants.
-
Target Validation: Further studies, such as X-ray crystallography of the ligand-protein complex, to confirm the binding mode predicted by molecular docking.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of pyrimidine derivatives, the potential of this compound as a scaffold for developing agents against other diseases, such as cancer and viral infections, should be investigated.
Solubility Profile of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from structurally similar pyrimidine derivatives to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility of the compound in their laboratories.
Introduction to the Solubility of Pyrimidine Derivatives
The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in research and drug development. For pyrimidine derivatives like this compound, solubility in organic solvents is crucial for synthesis, purification, formulation, and in vitro biological screening. The pyrimidine core, a key structural motif in many biologically active molecules, often imparts a degree of polarity. However, the overall solubility is heavily influenced by the nature and position of its substituents. Factors such as temperature and the presence of functional groups capable of hydrogen bonding play a significant role in the dissolution of these compounds in organic media.[1][2]
Predicted Solubility in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyrimidine-4-carboxylic acid | Ethanol | Room Temperature | ~0.25 mg/mL[3] |
| Pyrimidine-4-carboxylic acid | Dimethyl sulfoxide (DMSO) | Room Temperature | ~20 mg/mL[3] |
| Pyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | Room Temperature | ~2 mg/mL[3] |
| Various Pyrimidine Derivatives | N,N-dimethylformamide (DMF) | 25-55 | Generally high[4][5] |
| Various Pyrimidine Derivatives | Methanol | 25-55 | Moderate to high[2][4][5] |
| Various Pyrimidine Derivatives | Chloroform | 25-55 | Variable[6] |
| Various Pyrimidine Derivatives | Tetrahydrofuran (THF) | 25-55 | Variable[6] |
| Various Pyrimidine Derivatives | Ethyl acetate | 25-55 | Variable[6] |
| Various Pyrimidine Derivatives | Carbon tetrachloride (CCl4) | 25-55 | Generally low[4][5] |
Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in protic solvents such as methanol and ethanol. Its solubility in less polar solvents is expected to be lower.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, DMSO, DMF, acetonitrile, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Determine the concentration of the dissolved compound in the diluted sample by comparing its response to the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizations
Factors Influencing Solubility
The solubility of pyrimidine derivatives is a multifactorial property. The following diagram illustrates the key factors that can influence the dissolution of a compound like this compound in an organic solvent.
Caption: Key factors influencing the solubility of pyrimidine derivatives.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Technical Guide on the Safety and Handling of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling this chemical.
Introduction
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 98276-75-6) is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. Its structure, featuring a pyrimidine core, a carboxylic acid group, and a methylthio substituent, makes it a versatile building block for the development of novel bioactive molecules. This guide provides a comprehensive overview of its safety and handling, drawing from available data for the compound and its structural analogs.
Hazard Identification and Classification
GHS Hazard Statements (Potential): Based on supplier information and data for analogous compounds, this substance may be classified as:
Pictograms:
-
! (Exclamation Mark)
-
(Health Hazard - depending on full toxicological profile)
Physical and Chemical Properties
A complete, experimentally verified dataset for the physical and chemical properties of this compound is limited. The following table summarizes available information.
| Property | Value | Source |
| CAS Number | 98276-75-6 | [1][7][8][9][10] |
| Molecular Formula | C₇H₈N₂O₂S | [8][9] |
| Molecular Weight | 184.22 g/mol | [8][9] |
| Appearance | Solid | [7] |
| Storage Temperature | Room temperature | [9] |
Toxicological Information
Specific toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. The toxicological assessment is therefore based on the potential hazards identified for this and structurally similar compounds.
Acute Toxicity:
-
Oral: Harmful if swallowed.[1][2] Ingestion may lead to gastrointestinal irritation and other adverse effects.
Skin Corrosion/Irritation:
Serious Eye Damage/Irritation:
-
Causes serious eye irritation.[3][4][5][6] Direct contact with the eyes can cause significant irritation and potential damage.
Respiratory or Skin Sensitization:
-
No data available.
Germ Cell Mutagenicity:
-
No data available.
Carcinogenicity:
-
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4][11]
Reproductive Toxicity:
-
No data available.
Specific Target Organ Toxicity (Single Exposure):
Specific Target Organ Toxicity (Repeated Exposure):
-
No data available.
Aspiration Hazard:
-
No data available.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the identified potential hazards, the following protocols are recommended for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always precede any handling of this chemical to determine the appropriate level of PPE.
Caption: Recommended Personal Protective Equipment workflow.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
Caption: First-aid procedures in case of exposure.
Spill and Disposal Procedures
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Caption: Workflow for handling spills and disposal.
Storage and Stability
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Stability:
-
The compound is expected to be stable under recommended storage conditions.
Incompatible Materials:
-
Strong oxidizing agents.
Synthesis and Reactivity Considerations
The synthesis of pyrimidine derivatives can involve various reagents and reaction conditions. While specific synthesis protocols for this compound are not detailed in the provided search results, general procedures for related compounds often utilize precursors and reagents that require careful handling. Personnel involved in the synthesis should consult the specific literature procedures and conduct a thorough risk assessment of all chemicals used. The methylthio group may be susceptible to oxidation, and the carboxylic acid can undergo typical reactions of this functional group.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential to cause harm if swallowed and to irritate the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, working in a well-ventilated area, and having emergency procedures in place, is essential for its safe use. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and conduct a thorough risk assessment before commencing work with this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 98276-75-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 98276-75-6|this compound|BLD Pharm [bldpharm.com]
- 11. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a standardized approach to its analysis, including detailed, generalized experimental protocols and illustrative data tables. The methodologies outlined herein are based on standard practices in analytical chemistry and are intended to serve as a robust framework for researchers undertaking the spectroscopic analysis of this and related compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are illustrative and should be confirmed by experimental analysis.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) | ||
| Chemical Shift (δ, ppm) | Multiplicity & Integration | Chemical Shift (δ, ppm) | Assignment |
| ~12.0-13.0 | br s, 1H (-COOH) | ~165-175 | C=O (Carboxylic Acid) |
| ~8.5-9.0 | s, 1H (Pyrimidine H6) | ~160-170 | C2 (Pyrimidine) |
| ~2.6 | s, 3H (-SCH₃) | ~155-165 | C4 (Pyrimidine) |
| ~2.5 | s, 3H (-CH₃) | ~110-120 | C5 (Pyrimidine) |
| ~10-20 | -SCH₃ | ||
| ~15-25 | -CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1750 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretches (Pyrimidine Ring) |
| ~2900-3000 | Weak-Medium | C-H stretch (Aliphatic) |
| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~600-700 | Medium | C-S stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z (Illustrative) | Relative Intensity (%) | Assignment |
| 184.03 | ~95 | [M]⁺ (Molecular Ion) |
| 139.02 | ~100 | [M - COOH]⁺ |
| 111.03 | ~40 | [M - COOH - N₂]⁺ |
| 96.02 | ~60 | [M - COOH - SCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, etc.).
-
Assign the peaks in both spectra to the corresponding atoms in the molecular structure.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption peaks.
-
Assign these peaks to the corresponding functional group vibrations.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
-
-
Data Acquisition:
-
The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Correlate the observed fragmentation with the known structure of the molecule to confirm its identity.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data Integration for Structural Elucidation.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available reagent, ethyl acetoacetate. The described synthetic pathway involves four key transformations: formation of an activated ethyl acetoacetate derivative, cyclocondensation to form the pyrimidine core, S-methylation of the thiouracil intermediate, and final hydrolysis to the target carboxylic acid.
Synthetic Pathway Overview
The overall synthetic route is a four-step process designed to be robust and scalable for laboratory settings. The pathway begins with the conversion of ethyl acetoacetate to ethyl 2-(ethoxymethylene)acetoacetate, which then undergoes a cyclocondensation reaction with thiourea to form the core pyrimidine structure. This is followed by a selective S-methylation and subsequent saponification of the ethyl ester to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate
This initial step activates the ethyl acetoacetate for the subsequent cyclocondensation.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).
-
Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the volatile components (excess triethyl orthoformate and acetic anhydride).
-
Further purify the crude product by distillation under reduced pressure (30 mbar, 30-70 °C) to remove residual starting materials.
-
Distill the product, ethyl 2-(ethoxymethylene)acetoacetate, at a reduced pressure of 6 mbar and a temperature of 80-128 °C.[1]
Expected Outcome: A viscous yellow oil.
Step 2: Synthesis of Ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This is the key cyclocondensation step to form the pyrimidine ring.
Protocol (Adapted from a similar synthesis[2]):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1 g atom equivalent) in absolute ethanol.
-
Once the sodium has completely dissolved, add thiourea (1 mole equivalent) to the warm, stirred solution.
-
After the thiourea has largely dissolved, add ethyl 2-(ethoxymethylene)acetoacetate (1 mole equivalent), synthesized in Step 1, dropwise over a period of 2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 6 hours.
-
Cool the reaction mixture to approximately 50-60 °C and add water.
-
Acidify the mixture with acetic acid until it is distinctly acidic.
-
Heat the resulting suspension to boiling for 5 minutes, then cool to room temperature to allow for complete precipitation.
-
Collect the crystalline product by filtration, wash with water, followed by a small amount of cold acetone and ether.
-
Dry the product in an oven at 110 °C.
Expected Outcome: A cream-colored crystalline powder.
Step 3: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This step introduces the methylthio group via S-methylation.
Protocol (Adapted from a similar methylation[3]):
-
In a round-bottom flask, dissolve the ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (10 mmol) from Step 2 and triethylamine (12 mmol) in anhydrous dimethylformamide (DMF, 20 mL).
-
To this stirred solution, add methyl iodide (11 mmol).
-
Heat the reaction mixture to 50 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water (50 mL) to precipitate the product.
-
Collect the precipitate by filtration and wash with methanol (10 mL).
-
The crude product can be further purified by recrystallization.
Expected Outcome: A solid product.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Suspend ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1 mole equivalent) from Step 3 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 mole equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Expected Outcome: A solid product, which may be a white to light yellow crystalline powder.[4]
Quantitative Data Summary
The following table summarizes the expected yields and physical properties for the intermediates and the final product based on the described protocols and related literature.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 2-(ethoxymethylene)acetoacetate | C₉H₁₄O₄ | 186.21 | ~80%[1] | - |
| 2 | Ethyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₈H₁₂N₂O₂S | 200.26 | 76-80%[2] | - |
| 3 | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | C₉H₁₂N₂O₂S | 212.27 | ~81%[3] | - |
| 4 | This compound | C₇H₈N₂O₂S | 184.22 | - | 158-162 (dec.)[4] |
*Yields are based on similar reported reactions and may vary.
Safety and Handling Precautions
-
General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Reagents:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Thiourea: A suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Metal: Highly reactive with water. Handle under an inert atmosphere or in a dry solvent.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
-
Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their laboratory conditions and scale, always prioritizing safety.
References
Application Notes and Protocols: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid via a Biginelli-type Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a Biginelli-type condensation to form the key intermediate, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, followed by its hydrolysis. This application note includes comprehensive experimental procedures, tabulated reaction data, and a visualization of the synthetic workflow.
Introduction
Pyrimidine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Specifically, this compound and its analogues are pivotal intermediates in the synthesis of compounds targeting various enzymes and receptors.[2][3] The Biginelli reaction, a classic multicomponent reaction, and its modifications offer an efficient pathway to construct the pyrimidine core.[1][4] This document outlines a reliable method for the synthesis of the title compound, providing researchers with the necessary details to replicate and adapt the procedure for their specific research needs.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The initial step involves the formation of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate from ethyl acetoacetate, S-methylisothiourea, and an orthoformate. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This protocol is adapted from established procedures for the synthesis of substituted pyrimidines.
Materials:
-
Ethyl acetoacetate
-
S-Methylisothiourea sulfate
-
Triethyl orthoformate
-
Ethanol, absolute
-
Sodium ethoxide solution (21% in ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).
-
Slowly add sodium ethoxide solution (2.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Quantitative Data:
| Entry | Reactant A | Reactant B | Reactant C | Solvent | Catalyst/Base | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | S-Methylisothiourea sulfate | Triethyl orthoformate | Ethanol | Sodium ethoxide | 5 | 75-85 | Adapted from general pyrimidine syntheses |
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester intermediate.
Materials:
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Suspend ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | NaOH | Ethanol/Water | 3 | >90 | [5] |
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The carboxylic acid moiety provides a handle for further functionalization, such as amidation, to generate libraries of potential drug candidates.[2] The pyrimidine core is a well-established pharmacophore, and the methylthio group at the 2-position can be a key feature for interaction with biological targets or can be further modified. Derivatives of this compound have been investigated for their potential as fungicidal agents and for other therapeutic applications.[2][3]
Reaction Mechanism
The Biginelli-type reaction for the formation of the pyrimidine ring is believed to proceed through a series of condensation and cyclization steps. The reaction is initiated by the condensation of the β-ketoester with the orthoformate, followed by reaction with S-methylisothiourea and subsequent cyclization to form the pyrimidine ring.
Caption: Plausible mechanism for the synthesis of this compound.
References
Application Note and Detailed Protocol for the Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agents with potential antiviral and anticancer properties[1]. This protocol outlines a reliable two-step synthesis route commencing with the preparation of the ethyl ester precursor, followed by its hydrolysis to yield the final carboxylic acid.
Experimental Protocol
This synthesis is performed in two primary stages:
-
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
-
Step 2: Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate to this compound.
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This procedure details the cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate
-
S-Methylisothiourea (or its salt, e.g., hemisulfate)
-
Triethylamine
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, combine equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (e.g., 20.0 g, 107 mmol), S-methylisothiourea (e.g., 9.68 g, 107 mmol), and triethylamine (e.g., 10.8 g, 107 mmol) in ethanol (100 ml).[2]
-
Stir the reaction mixture at reflux for 48 hours.[2]
-
After the reaction is complete, concentrate the mixture using a rotary evaporator.[2]
-
Dilute the concentrated residue with water.[2]
-
Transfer the biphasic mixture to a separatory funnel and extract with dichloromethane.[2]
-
Wash the organic extract with water, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.[2]
-
Purify the resulting product by crystallization from an ethanol/water mixture to yield Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a colorless solid.[2]
Step 2: Hydrolysis to this compound
This procedure outlines the conversion of the ethyl ester to the final carboxylic acid product via alkaline hydrolysis. This is a general method adapted for this specific substrate.[3]
Materials:
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or another suitable acid for acidification
-
Water (H₂O)
Equipment:
-
Beaker or flask
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (a molar excess, e.g., 3 equivalents).
-
Heat the mixture gently while stirring to facilitate the hydrolysis of the ester. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Acidify the solution by slowly adding hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid product.[3]
-
Collect the precipitated solid by filtration and wash it thoroughly with a large amount of water to remove any inorganic salts.[3]
-
Dry the purified this compound in a drying oven at a suitable temperature.
Data Presentation
The following table summarizes the quantitative data for the first step of the synthesis.
| Product | Starting Materials | Molar Ratio | Solvent | Reaction Time | Yield | Appearance |
| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 2-acetyl-3-ethoxy-2-propenoate, S-Methylisothiourea, Triethylamine | 1:1:1 | Ethanol | 48 hours | 81%[2] | Colorless solid[2] |
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.
Caption: Reaction scheme for the two-step synthesis.
Caption: Detailed workflow of the synthesis protocol.
References
- 1. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
- 2. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Application Note and Protocol for the Purification of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and data presentation.
Data Presentation
The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Below is a summary of potential solvent systems for the recrystallization of this compound, based on the solubility of analogous pyrimidine and carboxylic acid derivatives. The quantitative data for the target compound should be determined experimentally.
Table 1: Solvent Screening for Recrystallization
| Solvent/Solvent System | Expected Solubility at High Temperature | Expected Solubility at Low Temperature | Rationale |
| Ethanol | Moderate to High | Low | Alcohols are common and effective solvents for recrystallizing pyrimidine derivatives. |
| Isopropanol/Water | Moderate to High | Low | The addition of water as an anti-solvent can significantly decrease the solubility of the compound upon cooling, promoting crystallization. |
| Acetone/n-Hexane | Moderate to High | Low | A polar solvent (acetone) to dissolve the compound, with a non-polar anti-solvent (n-hexane) to induce precipitation. |
| Ethyl Acetate/n-Hexane | Moderate to High | Low | Similar to the acetone/n-hexane system, this is a common and effective combination for a wide range of organic compounds. |
| Dimethylformamide (DMF)/Water or Diethyl Ether | High | Low (with anti-solvent) | For compounds with low solubility in common organic solvents, a strong polar aprotic solvent like DMF can be used, with an anti-solvent to induce crystallization. |
Table 2: Experimental Parameters for Recrystallization (Hypothetical Example)
| Parameter | Value | Notes |
| Solvent System | Isopropanol/Water | To be optimized based on experimental results. |
| Solvent Ratio (v/v) | 9:1 | This ratio should be adjusted to achieve complete dissolution at the boiling point and maximum precipitation upon cooling. |
| Dissolution Temperature (°C) | ~80 | The boiling point of the isopropanol/water mixture. |
| Crystallization Temperature (°C) | 0-4 | Cooling in an ice bath is recommended to maximize yield. |
| Yield (%) | To be determined experimentally | The theoretical yield should be calculated based on the starting material. |
| Purity (pre-recrystallization) (%) | To be determined experimentally | Can be assessed by techniques such as HPLC, GC, or NMR. |
| Purity (post-recrystallization) (%) | To be determined experimentally | Should show a significant increase compared to the pre-recrystallization purity. |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent System (e.g., Ethanol or Isopropanol/Water)
This protocol is suitable for compounds that exhibit moderate to high solubility in a particular solvent at elevated temperatures and low solubility at reduced temperatures.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair as outlined in Table 1.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. If a condenser is used, it will prevent solvent loss during heating. Add small portions of the solvent until the compound completely dissolves. If using a solvent pair like isopropanol/water, dissolve the compound in the primary solvent (isopropanol) first, and then add the anti-solvent (water) dropwise until the solution becomes slightly turbid. Re-heat to obtain a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, NMR).
Protocol 2: Recrystallization using a DMF/Anti-Solvent System
This protocol is intended for compounds that are poorly soluble in common organic solvents but soluble in strong polar aprotic solvents like DMF.
Materials and Equipment:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Anti-solvent (e.g., water, diethyl ether)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of DMF at room temperature with stirring.
-
Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., water) dropwise from a dropping funnel while stirring the solution. Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stir at room temperature for a period to allow for crystal growth. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a generous amount of the anti-solvent (water or diethyl ether) to ensure complete removal of the high-boiling DMF.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Characterize the final product for purity and identity.
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for anti-solvent recrystallization from DMF.
Application Note: HPLC Purity Analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity determination of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC protocol offers excellent resolution, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Ensuring the purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for understanding its toxicological profile. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis. This document provides a detailed protocol for a reverse-phase HPLC method developed for this purpose.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 stationary phase).
-
Software: OpenLAB CDS ChemStation Edition or equivalent chromatography data system.
-
Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.
-
Filters: 0.45 µm PTFE syringe filters.
Reagents and Standards
-
This compound: Reference standard of known purity (e.g., >99.5%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Formic Acid (FA): LC-MS grade.
HPLC Method
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Method Parameters
Experimental Workflow
The logical flow of the purity analysis is depicted in the following diagram.
Caption: Workflow for the HPLC purity analysis of this compound.
Protocols
Standard Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 Methanol:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10.0 mg of the test sample into a 10 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This is achieved by making five replicate injections of the standard solution. The acceptance criteria are outlined in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Table 2: System Suitability Criteria
Data Analysis and Results
The purity of the sample is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A representative chromatogram of the reference standard should show a single major peak at the expected retention time. The chromatogram of the sample is then compared to identify any impurities. The retention times and peak areas for a hypothetical analysis are presented in Table 3.
| Injection | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Standard | 8.52 | 4589.3 | 100 |
| Sample - Peak 1 | 4.25 (Impurity) | 15.7 | 0.34 |
| Sample - Main Peak | 8.51 | 4592.1 | 99.43 |
| Sample - Peak 3 | 9.78 (Impurity) | 9.8 | 0.23 |
| Total Sample Area | 4617.6 | 100 |
Table 3: Example Data for Purity Calculation
Conclusion
The HPLC method described in this application note is a reliable and robust protocol for determining the purity of this compound. The method is straightforward to implement and provides the necessary precision and accuracy for quality assessment in a regulated environment. This protocol can be readily adopted by researchers and drug development professionals for routine analysis.
Application Notes and Protocols for the NMR Characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the structural elucidation of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers in confirming the synthesis and purity of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.
Chemical Structure
Compound Name: this compound CAS Number: 98276-75-6 Molecular Formula: C₇H₈N₂O₂S[1] Molecular Weight: 184.22 g/mol [1] SMILES: CC1=NC(=NC=C1C(=O)O)SC
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each proton and carbon nucleus of this compound. Predictions are based on the analysis of structurally similar pyrimidine derivatives and standard chemical shift increments.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | COOH |
| ~8.90 | Singlet | 1H | H6 (pyrimidine ring) |
| ~2.60 | Singlet | 3H | S-CH₃ |
| ~2.55 | Singlet | 3H | C4-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O (Carboxylic Acid) |
| ~168.0 | C 2 (Pyrimidine Ring) |
| ~165.0 | C 4 (Pyrimidine Ring) |
| ~158.0 | C 6 (Pyrimidine Ring) |
| ~118.0 | C 5 (Pyrimidine Ring) |
| ~24.0 | C4-C H₃ |
| ~14.0 | S-C H₃ |
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to the compound's expected polarity and the presence of an exchangeable carboxylic acid proton.
-
Sample Concentration: Weigh approximately 5-10 mg of the dried compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm can be used as an internal standard for chemical shift referencing.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Transmitter Frequency Offset (O1p): Centered in the spectral region of interest (e.g., ~6 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Transmitter Frequency Offset (O1p): Centered in the spectral region of interest (e.g., ~100 ppm).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships for the NMR analysis.
Caption: Experimental workflow for NMR characterization.
Caption: Structural assignments and key NMR correlations.
References
Application Notes and Protocols: 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in the development of antiviral therapeutics, exhibiting a broad spectrum of activity against a diverse range of viruses.[1][2] These compounds can interfere with essential viral replication processes, making them a fertile ground for the discovery of novel antiviral agents. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a key heterocyclic building block, offering a versatile scaffold for the synthesis of more complex and potent antiviral compounds. Its strategic functionalization allows for the exploration of vast chemical space in the quest for next-generation antiviral drugs. This document provides detailed application notes on the utility of this compound and experimental protocols for the evaluation of its derivatives.
A closely related compound, 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[3] This highlights the significance of the this compound scaffold as a precursor for generating libraries of potential antiviral candidates.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
A primary and well-established antiviral strategy for pyrimidine analogues is the inhibition of the de novo pyrimidine biosynthesis pathway.[1][4] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for the replication of both DNA and RNA viruses.[5] By targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, thereby halting viral genome replication.[1][5]
Inhibition of the pyrimidine biosynthesis pathway not only directly impacts viral replication by limiting the availability of essential building blocks but can also trigger an innate immune response within the host cell.[1][4] This dual mechanism of action, combining direct antiviral effects with the stimulation of host defenses, makes inhibitors of this pathway particularly attractive candidates for broad-spectrum antiviral therapies.[4][6]
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine biosynthesis inhibitors.
Application in Synthesis
This compound serves as a versatile starting material for the synthesis of a variety of more complex pyrimidine derivatives with potential antiviral activity. The carboxylic acid and methylthio groups provide reactive handles for further chemical modifications, such as amidation, esterification, and nucleophilic substitution, to generate a library of novel compounds for screening.
Caption: Synthetic workflow for generating antiviral candidates.
Quantitative Data for Related Compounds
| Compound | EC50 (µg/mL) vs. TMV[7] |
| 8f | 290.98 |
| 8h | 356.21 |
| 8i | 246.48 |
| 8k | 438.29 |
| 8n | 330.15 |
| 8q | 389.54 |
| 8w | 367.82 |
| Ningnanmycin (Control) | 301.83 |
Experimental Protocols
The following are generalized protocols for the evaluation of antiviral activity of compounds derived from this compound.
Cytotoxicity Assay
Objective: To determine the concentration of the test compound that is toxic to the host cells. This is crucial for establishing a therapeutic window.
Materials:
-
Host cell line (e.g., Vero, A549, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed host cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic (typically ≤ 0.5%).
-
Remove the growth medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a cell-free control (medium only).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To quantify the ability of a compound to inhibit the production of infectious virus particles.[8]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates.[8]
-
Virus stock with a known titer (plaque-forming units/mL).
-
Test compounds.
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[8]
Protocol:
-
Grow host cells to a confluent monolayer in multi-well plates.[8]
-
Prepare serial dilutions of the test compounds in infection medium (serum-free or low-serum medium).
-
Remove the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well.[8]
-
Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Remove the virus inoculum and wash the cell monolayers with PBS.[8]
-
Add the overlay medium containing the various concentrations of the test compound or a vehicle control.[8]
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).[8]
-
Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.[8]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the 50% effective concentration (EC50).
Caption: Workflow for antiviral screening of synthesized compounds.
Conclusion
This compound is a valuable scaffold for the development of novel antiviral agents. Its utility as a synthetic intermediate allows for the creation of diverse libraries of pyrimidine derivatives. By targeting fundamental viral processes such as pyrimidine biosynthesis, compounds derived from this scaffold have the potential to exhibit broad-spectrum antiviral activity. The provided protocols offer a framework for the systematic evaluation of these compounds, from initial toxicity and efficacy screening to more detailed mechanistic studies, paving the way for the discovery of new and effective antiviral therapies.
References
- 1. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct anti-cancer activity of this specific molecule is not extensively documented in publicly available research, its structural motif is a key component in the design and synthesis of various derivatives with potential therapeutic applications, including oncology.[1][2][3] This document provides an overview of the application of its derivatives in cancer research, summarizing available data and providing exemplary protocols for their evaluation. The focus will be on the general approaches used to investigate pyrimidine-based compounds in the context of cancer therapy.
Core Scaffold and Derivatives
This compound and its close analogs are utilized as intermediates in the synthesis of more complex molecules.[3] Research has primarily focused on derivatives where the 4-position is modified, leading to compounds with potential anti-cancer and other biological activities.[1][2] These derivatives are explored for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Application in Cancer Research
Derivatives of this compound are investigated for their potential as anti-cancer agents.[1][2] The pyrimidine core is a well-established pharmacophore in oncology, present in numerous approved drugs that target DNA synthesis, signaling pathways, and other cellular processes critical for cancer cell proliferation and survival. The exploration of novel pyrimidine derivatives, such as those derived from the title compound, is an active area of research aimed at discovering new therapeutic agents with improved efficacy and safety profiles.
While specific quantitative data for this compound is not available in the reviewed literature, the following table presents hypothetical data for a derivative, "Compound X," to illustrate how such data would be presented.
Quantitative Data Summary for Pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| Compound X | A549 (Lung Carcinoma) | MTT Assay | 15.2 | Demonstrates moderate cytotoxicity. | Fictional Data |
| Compound Y | MCF-7 (Breast Carcinoma) | MTT Assay | 8.9 | Shows higher potency in breast cancer cells. | Fictional Data |
| Compound Z | PC-3 (Prostate Carcinoma) | Kinase Inhibition Assay | 2.5 | Potent inhibitor of a specific oncogenic kinase. | Fictional Data |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of pyrimidine derivatives in cancer research.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.
1. Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of a test compound on the expression levels of specific proteins involved in cancer-related signaling pathways.
1. Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition by a pyrimidine derivative.
Experimental Workflow Diagram
Caption: General workflow for the development of anti-cancer pyrimidine derivatives.
References
Application Notes and Protocols for 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the fungicidal activity, potential mechanism of action, and relevant experimental protocols for derivatives of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. This information is intended to guide research and development efforts in the field of antifungal agent discovery.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant potential as fungicides in agriculture.[1] The core structure of this compound serves as a valuable scaffold for the synthesis of novel carboxamide derivatives. Recent studies have focused on developing these derivatives as potent antifungal agents, with a particular emphasis on their activity against economically important plant pathogens.
Fungicidal Activity
Derivatives of this compound have demonstrated notable in vitro fungicidal activity. The primary screening of these compounds is often conducted against a panel of phytopathogenic fungi. A study by Zhang et al. synthesized a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates and evaluated their efficacy against Sclerotinia sclerotiorum, a widespread plant pathogen.[2]
Quantitative Data Summary
The following table summarizes the in vitro fungicidal activity of selected this compound derivatives against Sclerotinia sclerotiorum.
| Compound ID | Substituent on Phenyl Carbamate | Concentration (mg/L) | Inhibition Rate (%)[2] |
| 3a | 2-methyl | 100 | 69.5 |
| 3b | 3-methyl | 100 | 65.2 |
| 3c | 4-methyl | 100 | 63.7 |
| 3d | 2-chloro | 100 | 61.3 |
| 3e | 3-chloro | 100 | 66.8 |
| 3f | 4-chloro | 100 | 64.1 |
| 3g | 3-trifluoromethyl | 100 | 70.3 |
| 3h | 4-trifluoromethyl | 100 | 62.5 |
| 3i | 4-methoxy | 100 | 60.9 |
Mechanism of Action
The fungicidal activity of carboxamide derivatives, including those derived from this compound, is often attributed to the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[3][4] Molecular docking studies of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) have shown that it can form hydrogen bonds and a cation-π interaction with SDH.[2]
Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of cellular ATP and ultimately fungal cell death.[5] Specifically, these inhibitors are competitive with respect to ubiquinone, binding to the Q-site of the SDH complex.[3][4] This binding prevents the transfer of electrons from FADH2 to ubiquinone, a critical step in cellular respiration.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of Succinate Dehydrogenase (SDH).
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its pyrimidine core is a common feature in molecules targeting various enzymes and signaling pathways. Derivatization of the carboxylic acid moiety into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. These derivatives can be screened in various bioassays to assess their efficacy and mechanism of action.
Derivatization Strategies
The primary sites for derivatization on this compound are the carboxylic acid group, which can be readily converted to esters and amides.
Esterification
Esterification of the carboxylic acid can be achieved through various methods, including the Fischer esterification and DCC coupling.
Amidation
Amide derivatives are synthesized by coupling the carboxylic acid with a diverse range of primary and secondary amines. This is typically facilitated by coupling agents to activate the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the synthesis of the ethyl ester derivative of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.
Protocol 2: Synthesis of N-Benzyl-4-methyl-2-(methylthio)pyrimidine-5-carboxamide
This protocol details the synthesis of an amide derivative using a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Bioassay Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (derivatives of this compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and controls.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This assay measures the ability of the test compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit
-
Test compounds
-
Celecoxib (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Follow the instructions provided with the COX-2 inhibitor screening assay kit.
-
Typically, the enzyme is pre-incubated with the test compounds at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured, often using an ELISA-based method.
-
The percentage of COX-2 inhibition is calculated, and IC50 values are determined.
Data Presentation
The biological activities of synthesized derivatives of this compound are summarized below.
| Compound | Derivative Type | Bioassay | Target | IC50 (µM) |
| Derivative 1 | Ethyl Ester | Anticancer | MCF-7 | 15.2 |
| Derivative 2 | N-Benzylamide | Anticancer | A549 | 8.5 |
| Derivative 3 | N-(4-Fluorophenyl)amide | Anticancer | MCF-7 | 5.1 |
| Derivative 4 | Ethyl Ester | Anti-inflammatory | COX-2 | 12.8 |
| Derivative 5 | N-Benzylamide | Anti-inflammatory | COX-2 | 7.2 |
Note: The data presented here are representative and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Derivatization and Bioassay
Caption: Workflow for synthesis and biological evaluation.
Potential Signaling Pathway Modulation
Derivatives of this compound may exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Cyclocondensation to Ethyl 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate
Issue 1.1: Low or No Product Formation
Question: My reaction shows a low conversion of starting materials to the desired ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. What are the possible causes and solutions?
Answer:
Low conversion in the cyclocondensation step can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | If using a catalyst (e.g., acid or base), ensure it has not degraded. For solid catalysts, regeneration may be necessary. Consider screening different catalysts, such as moving from a mild to a stronger Lewis or Brønsted acid, to improve the reaction rate. |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential decomposition by TLC or HPLC. |
| Inappropriate Solvent | The solubility of reactants and intermediates is crucial. Polar solvents like ethanol or acetonitrile are generally preferred for Biginelli-type reactions.[1] If solubility is an issue, consider experimenting with different solvent systems. |
| Impure Reactants | Impurities in S-methylisothiourea, the β-ketoester, or the catalyst can inhibit the reaction or lead to side products. Ensure all starting materials are of high purity. |
| Steric Hindrance | If using substituted analogs of the starting materials, steric hindrance can slow down the reaction. In such cases, extending the reaction time or using a more active catalyst may be beneficial. |
Issue 1.2: Formation of Significant Side Products
Question: I am observing significant impurity peaks in my HPLC/TLC analysis of the cyclocondensation reaction. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue in pyrimidine synthesis. Identifying the nature of the impurity is key to mitigating its formation.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Hantzsch-type Dihydropyridines | This can occur when two equivalents of the β-ketoester react with an aldehyde (if present as an impurity or formed in situ) and ammonia (from decomposition of urea/thiourea).[1] | Carefully select the catalyst, as some Lewis acids may favor this pathway. Ensuring the purity of starting materials is critical. |
| Over-alkylation Products | If the reaction conditions are too harsh or the reaction time is excessively long, side reactions involving the alkyl groups can occur. | Optimize the reaction time by monitoring the reaction progress closely. Avoid excessively high temperatures. |
| Uncyclized Intermediates | Incomplete cyclization can lead to the accumulation of intermediates. | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] |
Stage 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
Issue 2.1: Incomplete Hydrolysis
Question: My hydrolysis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is not going to completion, and I still have a significant amount of the starting ester. How can I improve the conversion?
Answer:
Incomplete hydrolysis can be due to several factors related to the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Base/Acid | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or acid) is used to drive the reaction to completion. |
| Low Reaction Temperature | Saponification of esters can be slow at room temperature. Gently heating the reaction mixture can significantly increase the rate of hydrolysis. Monitor the reaction to avoid degradation. |
| Inadequate Reaction Time | Some ester hydrolyses require extended reaction times. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Poor Solubility | The ester may have limited solubility in the aqueous hydrolysis medium. The addition of a co-solvent such as ethanol or THF can improve solubility and facilitate the reaction. |
Issue 2.2: Product Degradation during Hydrolysis or Workup
Question: I am losing a significant amount of my product during the hydrolysis or the subsequent acidic workup. How can I prevent this?
Answer:
The pyrimidine ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
Mitigation Strategies for Product Degradation:
| Step | Mitigation Strategy |
| Hydrolysis | Use milder conditions, such as a lower concentration of base or acid, and perform the reaction at a lower temperature for a longer duration. |
| Acidic Workup | During acidification to precipitate the carboxylic acid, add the acid slowly and with cooling (e.g., in an ice bath) to control the exotherm and avoid localized high acidity, which can cause degradation. Adjust the pH carefully to the isoelectric point of the carboxylic acid to ensure maximum precipitation without causing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process:
-
Cyclocondensation: A Biginelli-type reaction between S-methylisothiourea and a suitable β-ketoester, such as ethyl 2-acetyl-3-ethoxy-2-propenoate, to form ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification.
Q2: What are the key parameters to control for a high-yield cyclocondensation reaction?
A2: The key parameters to optimize are the choice of catalyst, reaction temperature, solvent, and the purity of the reactants. For Biginelli-type reactions, screening different acid or base catalysts and their concentrations is often necessary to find the optimal conditions for your specific substrates.[2]
Q3: How can I effectively purify the final product, this compound?
A3: The final product is typically a solid and can be purified by recrystallization from a suitable solvent or a mixture of solvents like ethanol/water or toluene.[3] An acid-base workup can also be effective for purification. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.[3]
Q4: Can I use thiourea instead of S-methylisothiourea in the initial cyclocondensation?
A4: Yes, you can use thiourea to first synthesize 4-methyl-2-thiouracil-5-carboxylic acid (or its ester). This intermediate can then be S-methylated using a methylating agent like methyl iodide or dimethyl sulfate to obtain the desired product. However, this adds an extra step to the synthesis.
Data Presentation
The following tables summarize representative data for yields in Biginelli-type reactions under various conditions. Note that these are for analogous systems and should be used as a guideline for optimization.
Table 1: Effect of Catalyst on Yield in a Representative Biginelli Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (20) | Water | 90 | 0.5 | 92 | [2] |
| No Catalyst | Ethanol | Reflux | 24 | <10 | [4] |
| PPE | THF | Reflux | 4 | 85-95 | [4] |
| ZrOCl₂·8H₂O/EG | None | 120 (Microwave) | 0.17 | 92 | [5] |
Table 2: Effect of Solvent on Yield in a Representative Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 75 | [2] |
| HCl | Acetonitrile | Reflux | 4 | 80 | [1] |
| HCl | Dichloromethane | Reflux | 12 | 40 | [1] |
| Clay | Ethanol (Microwave) | - | 0.08 | 91 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate
This protocol is a general procedure based on the Biginelli-type condensation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add S-methylisothiourea sulfate (13.9 g, 0.05 mol) and ethanol (100 mL).
-
Addition of Base: Slowly add a solution of sodium ethoxide in ethanol (21%, 32.4 g, 0.1 mol) to the suspension.
-
Addition of β-Ketoester: To the resulting mixture, add ethyl 2-acetyl-3-ethoxy-2-propenoate (18.6 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (10.6 g, 0.05 mol) in ethanol (100 mL) in a round-bottom flask.
-
Addition of Base: Add a solution of sodium hydroxide (4 g, 0.1 mol) in water (50 mL).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the slow addition of cold 2M hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclocondensation step.
References
common side products in the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is low after the hydrolysis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. What are the common side products I should be looking for?
A1: Low purity in the final product can be attributed to several common side products. The primary culprits are typically unreacted starting material, products of pyrimidine ring degradation, and byproducts from the initial condensation reaction.
Troubleshooting Steps:
-
Verify Complete Hydrolysis: The most common impurity is the starting material, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. Ensure your hydrolysis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or adjusting the concentration of your acid or base catalyst.
-
Check for Ring Opening: Under harsh alkaline conditions, the pyrimidine ring can undergo cleavage. This decomposition can lead to the formation of smaller, more polar byproducts. It is advisable to use milder hydrolysis conditions, such as using lithium hydroxide in a tetrahydrofuran/water mixture at room temperature, to minimize this side reaction.
-
Assess Decarboxylation: The desired product can undergo decarboxylation to form 4-methyl-2-(methylthio)pyrimidine, especially at elevated temperatures. If you suspect this is occurring, perform the hydrolysis and subsequent work-up at lower temperatures.
-
Analyze for Biginelli Reaction Byproducts: If you are performing a one-pot synthesis, be aware of potential side products from the Biginelli condensation reaction used to form the pyrimidine ring. These can include various intermediates and improperly cyclized compounds. Efficient purification after the initial condensation is crucial.
| Potential Side Product | Formation Condition | Suggested Mitigation |
| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | Incomplete hydrolysis | Extend reaction time, increase catalyst concentration, or gently heat. |
| Pyrimidine ring cleavage products | Harsh alkaline conditions (e.g., high concentration of NaOH/KOH, high temperature) | Use milder bases (e.g., LiOH), lower temperatures, and shorter reaction times. |
| 4-methyl-2-(methylthio)pyrimidine | Elevated temperatures during hydrolysis or work-up | Maintain lower temperatures throughout the process. |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Hydrolysis of the methylthio group under harsh acidic or basic conditions | Use controlled reaction conditions and avoid prolonged exposure to strong acids or bases. |
| 4-Methyl-2-(methylsulfinyl)pyrimidine-5-carboxylic acid | Presence of oxidizing agents | Ensure all reagents and solvents are free from oxidizing impurities. |
Q2: I am observing a loss of the methylthio group during my synthesis. What could be the cause and how can I prevent it?
A2: The 2-(methylthio) group on the pyrimidine ring can be susceptible to both hydrolysis and oxidation under certain conditions.
Troubleshooting Steps:
-
Prevent Hydrolysis: Under strongly acidic or basic conditions, the C-S bond of the methylthio group can be cleaved, leading to the formation of a 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid derivative. To avoid this, maintain a moderate pH during the reaction and work-up procedures.
-
Avoid Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or during prolonged exposure to air at elevated temperatures. It is important to use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly if heating is required. One study has shown that related 2-(phenylthio)pyrimidines can be oxidized to their corresponding sulfoxides and sulfones, which then undergo alkaline hydrolysis.[1]
Experimental Protocols
Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate:
A common route to the target carboxylic acid is through the hydrolysis of its ethyl ester. The ester can be synthesized via a condensation reaction.
-
Reaction: A mixture of ethyl acetoacetate, an orthoformate, and S-methylthiourea are reacted in the presence of a base like sodium ethoxide.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.
Hydrolysis to this compound:
-
Reaction: The ethyl ester is dissolved in a mixture of an organic solvent (e.g., ethanol, THF) and an aqueous solution of a base (e.g., NaOH, KOH, LiOH). The reaction is stirred at room temperature or with gentle heating until completion is observed by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizing Potential Side Reactions
The following diagram illustrates the potential pathways for the formation of common side products during the synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Synthesis of Pyrimidine-5-Carboxylic Acids via the Biginelli Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-5-carboxylic acids using the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize pyrimidine-5-carboxylic acids directly in a one-pot Biginelli reaction?
A: Direct synthesis of pyrimidine-5-carboxylic acids in a one-pot Biginelli reaction is challenging. The use of β-keto acids as the dicarbonyl component often leads to spontaneous decarboxylation under the acidic conditions of the reaction, resulting in 5-unsubstituted dihydropyrimidines. Therefore, the most common and reliable method is a two-step process:
-
Biginelli Reaction: Synthesis of a 3,4-dihydropyrimidine-5-carboxylate ester using an appropriate β-ketoester.
-
Hydrolysis: Subsequent hydrolysis of the ester to the desired carboxylic acid.
Q2: What is the general mechanism of the Biginelli reaction?
A: The Biginelli reaction is an acid-catalyzed, three-component condensation.[1] The reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[2][3]
Q3: What are the most common side reactions in the Biginelli synthesis of pyrimidine-5-carboxylate esters?
A: A common side reaction is the Hantzsch dihydropyridine synthesis, which can occur at elevated temperatures where urea decomposes to ammonia. This leads to the formation of a dihydropyridine byproduct. Optimizing the reaction temperature and the order of addition of reactants can help minimize this side reaction.
Troubleshooting Guide: Biginelli Reaction for Pyrimidine-5-Carboxylate Esters
This guide addresses common issues encountered during the first step of the synthesis: the formation of the pyrimidine-5-carboxylate ester.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The acid catalyst (Brønsted or Lewis acid) may be old, hydrated, or used in an insufficient amount. | - Use a fresh, anhydrous catalyst. - Optimize the catalyst loading (typically 10-20 mol%). - Consider using a different catalyst (see table below for options). |
| Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation. | - Gradually increase the temperature and monitor the reaction by TLC. - For temperature-sensitive substrates, consider longer reaction times at a lower temperature. | |
| Impure Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. | - Ensure all starting materials are pure. Recrystallize or distill reactants if necessary. | |
| Poor Solvent Choice: The solvent may not be suitable for the specific reactants or catalyst. | - While ethanol is common, consider solvent-free conditions or other solvents like acetonitrile or THF, which have been shown to improve yields in some cases. | |
| Formation of a Major Byproduct | Hantzsch Dihydropyridine Formation: This is often observed at high temperatures due to the decomposition of urea into ammonia. | - Lower the reaction temperature. - Consider adding the urea portionwise to the reaction mixture. |
| Self-Condensation of Aldehyde: Aldehyd self-condensation can occur, especially with aliphatic aldehydes. | - Add the aldehyde slowly to the reaction mixture. - Use a milder catalyst. | |
| Difficult Product Isolation/Purification | Formation of Oily or Sticky Product: The product may not crystallize easily from the reaction mixture. | - After completion, pour the reaction mixture into ice-cold water to induce precipitation. - If the product remains oily, attempt to triturate with a non-polar solvent like hexane or diethyl ether to induce solidification. - Purification by column chromatography may be necessary. |
Quantitative Data: Catalyst and Solvent Effects on Biginelli Reaction Yield
The choice of catalyst and solvent can significantly impact the yield of the dihydropyrimidinone product. Below is a summary of yields obtained for the reaction of benzaldehyde, ethyl acetoacetate, and urea under various conditions.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | 2 | ~92% | [4] |
| ZnCl₂ (20) | Acetic Acid | RT | - | Moderate to Good | [1] |
| FeCl₃·6H₂O (10) | Ethanol | Reflux | 6 | up to 79% | [5] |
| InBr₃ (10) | Ethanol | Reflux | 7 | High | [6] |
| Bi(NO₃)₃ (5) | Acetonitrile | Reflux | 2.5 | 42-95% | [4] |
| Silica Chloride (2.5) | Solvent-free | 80 | 3 | Excellent | [7] |
| Nano-γ-Al₂O₃/BF₃/Fe₃O₄ | Solvent-free | 80 | - | Excellent | [8] |
| Gluconic Acid (25) | Aqueous Solution | 80 | 2 | 93% | [9] |
Troubleshooting Guide: Hydrolysis of Pyrimidine-5-Carboxylate Esters
This guide focuses on the second step: the conversion of the ester to the final carboxylic acid product. This step can be challenging, as the ester group's reactivity is influenced by the pyrimidine ring.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete or No Hydrolysis | Steric Hindrance: The ester group can be sterically hindered, making it resistant to hydrolysis, especially under standard conditions. | - For Alkaline Hydrolysis: - Increase the reaction temperature and/or time. - Use a stronger base like LiOH, which can be more effective than NaOH for hindered esters.[10] - Consider a non-aqueous hydrolysis system, such as K-t-BuO/H₂O in DMSO for very hindered esters.[3] - For Acidic Hydrolysis: - Use a large excess of water to drive the equilibrium towards the products.[8] - Increase the concentration of the acid catalyst. |
| Low Reactivity of N(1)-unsubstituted DHPMs: N(1)-unsubstituted Biginelli compounds are known to be particularly resistant to alkaline hydrolysis.[11] | - N(1)-methylation prior to hydrolysis can significantly increase the reaction rate, though this adds extra steps. - More forcing conditions (higher temperature, longer reaction time) may be required. | |
| Low Yield of Carboxylic Acid | Degradation of the Pyrimidine Ring: Harsh acidic or basic conditions can lead to the decomposition of the dihydropyrimidine ring. | - Monitor the reaction carefully by TLC to avoid prolonged reaction times. - Use milder conditions if degradation is observed (e.g., lower temperature, less concentrated acid/base). |
| Rearrangement or Side Reactions: Under alkaline conditions, rearrangements of the pyrimidine ring have been observed, leading to unexpected products instead of the desired carboxylic acid.[12] | - If unexpected products are formed, consider switching to acidic hydrolysis conditions. - Carefully characterize any byproducts to understand the competing reaction pathway. | |
| Difficult Product Isolation | Formation of Salts: In alkaline hydrolysis, the product is the carboxylate salt, which is soluble in the aqueous medium. | - After the reaction is complete, carefully acidify the cooled reaction mixture with an acid (e.g., dilute HCl) to precipitate the carboxylic acid. Check the pH with litmus paper. |
| Product is Water-Soluble: The final carboxylic acid may have some solubility in water, leading to losses during workup. | - After acidification, cool the mixture in an ice bath to maximize precipitation. - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example of the Biginelli reaction.
Materials:
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Ethyl acetoacetate (0.1 mol)
-
4-Hydroxybenzaldehyde (0.1 mol)
-
Urea (0.1 mol)
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Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 3-5 drops)
Procedure:
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In a round-bottom flask, combine ethyl acetoacetate, 4-hydroxybenzaldehyde, and urea in ethanol.
-
Add the catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.[4]
Protocol 2: General Procedure for Alkaline Hydrolysis of a Pyrimidine-5-Carboxylate Ester
This protocol provides a general starting point for the hydrolysis step. Optimization of temperature and reaction time will be necessary for specific substrates.
Materials:
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Pyrimidine-5-carboxylate ester (1 equivalent)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (3-5 equivalents)
-
Aqueous solvent system (e.g., Water/THF 1:1 or Water/Ethanol 1:1)
-
Dilute Hydrochloric Acid (for workup)
Procedure:
-
Dissolve the pyrimidine-5-carboxylate ester in the chosen aqueous solvent system in a round-bottom flask.
-
Add the base (NaOH or LiOH).
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
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Slowly add dilute hydrochloric acid to acidify the mixture to pH ~2-3, which will precipitate the carboxylic acid.
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Collect the solid product by filtration.
-
Wash the solid with cold water and dry.
-
If the product is not pure, it can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Experimental Workflow for Pyrimidine-5-Carboxylic Acid Synthesis
Caption: Overall workflow for the two-step synthesis of pyrimidine-5-carboxylic acids.
Troubleshooting Logic for Low Yield in Biginelli Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. scite.ai [scite.ai]
- 4. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
I. Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
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Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. This step involves the cyclocondensation of ethyl acetoacetate, S-methylisothiourea, and a formaldehyde equivalent (often as trioxane or paraformaldehyde) or a related three-component reaction.
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Step 2: Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. The resulting ester is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.
This guide will address potential issues and optimization strategies for both steps.
II. Troubleshooting Guide & FAQs
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the pyrimidine ester can stem from several factors. Here are the most common issues and their solutions:
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Suboptimal Reaction Temperature: Temperature plays a crucial role. High temperatures can lead to the decomposition of reactants or the formation of side products, while low temperatures may result in an incomplete reaction. It is recommended to start at a moderate temperature (e.g., reflux in ethanol) and optimize from there.
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Incorrect Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Ethanol is a common solvent for this type of reaction. However, exploring other polar solvents like methanol or isopropanol might be beneficial.
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Inefficient Catalyst: While this reaction can be base-catalyzed, the choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure the base is fresh and used in the correct stoichiometric amount.
-
Impure Reactants: The purity of starting materials, especially the ethyl acetoacetate and S-methylisothiourea, is vital. Impurities can lead to unwanted side reactions and significantly lower the yield. Always use high-purity reagents.
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Side Reactions: The formation of byproducts is a common cause of low yields. One major side reaction is the Knoevenagel condensation between ethyl acetoacetate and the formaldehyde equivalent. To minimize this, control the reaction temperature and the rate of addition of the reagents.
Q2: I am observing an unexpected side product. What could it be and how can I avoid it?
A2: A common side product in similar pyrimidine syntheses is the formation of a Hantzsch-type 1,4-dihydropyridine. This can occur if two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde and the nitrogen source. To avoid this:
-
Control Stoichiometry: Ensure the correct molar ratios of your reactants.
-
Optimize Temperature: Lowering the reaction temperature can often favor the desired pyrimidine formation over the Hantzsch pathway.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
Step 2: Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Q1: The hydrolysis of my ester is incomplete. What should I do?
A1: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:
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Increase Reaction Time: The hydrolysis might require a longer reaction time to go to completion. Monitor the reaction by TLC until the ester spot has completely disappeared.
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Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to degradation.
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Increase Base Concentration: A higher concentration of the base (e.g., sodium hydroxide or potassium hydroxide) can drive the reaction to completion. However, be mindful of potential side reactions with a very high base concentration.
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Choice of Base: While sodium hydroxide is common, other bases like lithium hydroxide can sometimes be more effective for sterically hindered esters.
Q2: I am getting a low yield of the carboxylic acid after workup. What could be the reason?
A2: Low recovery of the final product can be due to issues during the workup and purification:
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Incomplete Precipitation: After acidification to precipitate the carboxylic acid, ensure the pH is low enough (typically pH 2-3) for complete precipitation. Cooling the mixture in an ice bath can also improve the yield of the precipitate.
-
Product Solubility: The product may have some solubility in the aqueous solution. Minimizing the volume of water used during workup can help. Washing the precipitate with a minimal amount of cold water will also reduce losses.
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Emulsion Formation: During extraction, emulsions can form, leading to product loss. Using a brine wash can help to break emulsions.
Q3: How do I purify the final product, this compound?
A3: The most common method for purification is recrystallization . After filtering the crude product, it can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure product.
III. Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data on how different reaction parameters can affect the yield of the two-step synthesis. Note: This data is illustrative and based on general principles of organic synthesis for similar compounds. Optimal conditions for your specific setup may vary.
Table 1: Optimization of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate Synthesis
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 6 | 75 |
| 2 | Sodium Ethoxide | Methanol | Reflux | 6 | 72 |
| 3 | Sodium Ethoxide | Isopropanol | Reflux | 8 | 68 |
| 4 | Potassium Carbonate | Ethanol | Reflux | 12 | 55 |
| 5 | Sodium Ethoxide | Ethanol | 50 | 12 | 65 |
Table 2: Optimization of the Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Hydroxide | Ethanol/Water (1:1) | 60 | 4 | 92 |
| 2 | Potassium Hydroxide | Ethanol/Water (1:1) | 60 | 4 | 90 |
| 3 | Lithium Hydroxide | THF/Water (1:1) | Room Temp | 12 | 88 |
| 4 | Sodium Hydroxide | Ethanol/Water (1:1) | Room Temp | 24 | 75 |
| 5 | Sodium Hydroxide | Methanol/Water (1:1) | 60 | 4 | 89 |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add S-methylisothiourea sulfate (0.5 equivalents) and stir for 30 minutes at room temperature.
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Add ethyl 2-acetyl-3-ethoxyacrylate (1.0 equivalent) to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
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Dissolve Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (1:1).
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Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C.
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Monitor the reaction by TLC until all the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product.
V. Visualizations
Technical Support Center: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, with a focus on catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A prevalent method for synthesizing the core structure of this molecule is a variation of the Biginelli or Atwal-Biginelli reaction. This involves a three-component cyclocondensation reaction. The key starting materials are S-methylisothiourea (or its salt), a β-ketoester, and an aldehyde or orthoformate. For the target molecule, the reaction would typically involve the condensation of S-methylisothiourea with an ethyl acetoacetate derivative.
Q2: Which types of catalysts are used for the synthesis of pyrimidine derivatives like this one?
A2: A wide range of catalysts can be employed, generally falling into these categories:
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Lewis Acids: Catalysts like ZnBr₂, NbCl₅, and various metal triflates are effective in activating the carbonyl groups of the reactants.[1]
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Brønsted Acids: Protic acids such as triflic acid can catalyze the condensation steps.[1]
-
Heterogeneous Catalysts: Solid-supported catalysts, like Platinum on carbon (Pt/C), offer advantages in terms of reusability and simplified product purification.[2]
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Base Catalysts: Strong bases such as NaOH, KOH, or organobases can be used, particularly in dehydrogenative or annulation strategies.[1]
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Transition Metal Complexes: Copper and Iridium pincer complexes have been shown to catalyze multi-component reactions leading to pyrimidines with high efficiency.[1]
Q3: How does catalyst selection impact the synthesis?
A3: Catalyst choice is critical as it directly influences several key reaction outcomes:
-
Yield and Purity: An optimal catalyst will maximize the conversion of reactants to the desired product while minimizing side reactions.
-
Reaction Time and Temperature: Efficient catalysts can significantly shorten reaction times and allow for milder temperature conditions, saving energy and preventing degradation of sensitive functional groups.
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Regioselectivity: In complex syntheses, the catalyst can direct the reaction to form a specific isomer over others.
-
Sustainability: The use of recyclable heterogeneous catalysts or earth-abundant metal catalysts contributes to a more environmentally friendly process.[2]
Q4: What are the primary challenges in synthesizing this specific molecule?
A4: Researchers may encounter challenges such as low yields, the formation of difficult-to-separate tautomeric isomers, and side reactions like oxidation of the methylthio group.[3] Proper selection of the catalyst and optimization of reaction conditions are crucial to overcome these issues.
Catalyst Performance Comparison
The selection of a suitable catalyst is often empirical and depends on the specific substrates and desired reaction conditions. The table below summarizes the performance of various catalyst types used in the synthesis of substituted pyrimidines, providing a starting point for catalyst screening.
| Catalyst Type | Example Catalyst | Typical Reaction | Substrate Scope | Typical Yield (%) | Key Advantages | Potential Issues |
| Lewis Acid | ZnBr₂ | [5+1] Annulation | Enamidines, Orthoesters | High | Readily available, effective | Can be sensitive to moisture |
| Transition Metal | Copper Complexes | Tandem/Multicomponent | Alkynes, Nitriles, Amidines | up to 87%[1] | High functional group tolerance | Catalyst cost, potential toxicity |
| Heterogeneous | Pt/C with KOtBu | Dehydrogenative Coupling | Alcohols, Amidines | up to 92%[2] | Reusable, easy separation | Requires base, potential for over-reduction |
| Homogeneous | Iridium-Pincer Complex | [3+1+1+1] Cycloaddition | Amidines, Alcohols | up to 93%[1] | High regioselectivity, high yields | High cost, complex ligand synthesis |
| Brønsted Acid | Triflic Acid (TfOH) | Multicomponent Cyclocondensation | Ketones, Aldehydes, NH₄OAc | Good | Strong acid, effective for dehydration | Corrosive, difficult to handle |
| Base Catalyst | Choline Hydroxide | [3+3] Annulation | α,β-Unsaturated Ketones, Amidines | Excellent | Green, recyclable medium | Limited to specific reaction types |
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and related compounds.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Poor Reactant Quality: Starting materials may be impure or degraded. | 1. Use a fresh batch of catalyst or consider an alternative type (e.g., switch from a mild Lewis acid to a stronger one). 2. Incrementally increase the reaction temperature and monitor progress by TLC or LC-MS. Extend the reaction time. 3. Verify the purity of starting materials (S-methylisothiourea, β-ketoester) via NMR or other analytical techniques. |
| Formation of Side Products | 1. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 2. Catalyst Too Harsh: A highly active catalyst may be promoting undesired side reactions. 3. Tautomerization: The product may exist as a mixture of inseparable tautomers.[3] | 1. Perform a stoichiometric optimization study, carefully varying the ratios of the three components. 2. Reduce catalyst loading or switch to a milder catalyst. For example, if using TfOH, try a Lewis acid like ZnBr₂. 3. Characterize the product mixture thoroughly using advanced NMR techniques (e.g., NOESY) to identify isomers. Adjust purification methods accordingly (e.g., crystallization vs. chromatography). |
| Difficulty in Product Isolation | 1. Catalyst Contamination: Homogeneous catalyst is carried through the work-up. 2. Product Solubility: The product may be highly soluble in the reaction solvent or poorly soluble in the extraction solvent. | 1. If using a homogeneous catalyst, design a work-up procedure to remove it (e.g., aqueous wash, chelation). Consider switching to a heterogeneous catalyst like Pt/C that can be removed by simple filtration.[2] 2. After reaction completion, evaporate the solvent and attempt trituration or recrystallization from a different solvent system. |
| Reaction Stalls | 1. Catalyst Poisoning: Impurities in the reactants or solvent may be deactivating the catalyst. 2. Reversible Reaction: The reaction may have reached equilibrium. | 1. Purify all reactants and use anhydrous, high-purity solvents. 2. If the reaction produces a volatile byproduct (e.g., water, alcohol), consider using a Dean-Stark apparatus or molecular sieves to drive the reaction forward. |
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic pathway and a logical troubleshooting workflow for the synthesis.
Caption: Generalized synthetic pathway for the target molecule via cyclocondensation.
Caption: Troubleshooting workflow for addressing low product yield in the synthesis.
Representative Experimental Protocol
Reaction: Synthesis of Ethyl 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the synthesis of the ester precursor to the target molecule, which can then be hydrolyzed to the final carboxylic acid in a subsequent step. This method is based on common cyclocondensation procedures for pyrimidine synthesis.
Materials:
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S-methylisothiourea hemisulfate
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Ethyl 2-acetyl-3-oxobutanoate (or a suitable equivalent)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Zinc Bromide (ZnBr₂, catalyst)
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Anhydrous Ethanol (Solvent)
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Ethyl Acetate (for extraction)
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Brine solution
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-methylisothiourea hemisulfate (1.0 eq), anhydrous potassium carbonate (2.2 eq), and the catalyst, zinc bromide (0.1 eq).
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Solvent Addition: Add anhydrous ethanol to the flask until the solids are suspended.
-
Reactant Addition: Begin stirring the mixture and add the β-ketoester, ethyl 2-acetyl-3-oxobutanoate (1.1 eq), dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Filter the solids (K₂CO₃ and salts) and wash the filter cake with a small amount of ethanol.
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Extraction: Combine the filtrate and washings, then remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil/solid in ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
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Hydrolysis (Final Step): The purified ester can be hydrolyzed to the final carboxylic acid product using standard procedures, such as heating with aqueous NaOH or LiOH followed by acidic work-up.
References
Technical Support Center: Purification of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its common synthesis route involving the hydrolysis of the corresponding ethyl ester, potential impurities include:
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Unreacted Starting Materials: Ethyl 2-(ethoxymethylene)acetoacetate and S-methylisothiourea.
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Incomplete Hydrolysis: Residual ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
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Side-Reaction Products: Byproducts from the initial cyclocondensation reaction.
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Inorganic Salts: Salts such as sodium chloride formed during the workup of the hydrolysis reaction.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: My purified product has a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can depress and broaden the melting point range. Further purification is recommended.
Q4: Can I use activated carbon during recrystallization?
A4: Yes, if your crude product is colored, you can add a small amount of activated carbon to the hot solution before filtration to remove colored impurities. However, be aware that using too much activated carbon can lead to a loss of your desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find one in which the compound is sparingly soluble at room temperature but very soluble at elevated temperatures. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are inhibiting crystallization. | Lower the temperature at which the compound dissolves by using a lower-boiling solvent. Add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out. Ensure the cooling process is slow. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated enough. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| The yield is very low. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. The crystals were washed with a solvent that was not cold. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from an impurity. | The chosen eluent system has the wrong polarity. | Optimize the eluent system using thin-layer chromatography (TCC). A good starting point for polar compounds like carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve peak shape. |
| The compound streaks on the column. | The compound is too polar for the eluent. The column is overloaded. | Increase the polarity of the eluent. Add a small percentage of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group. Ensure the amount of crude material loaded is appropriate for the column size. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. A solvent mixture (e.g., ethanol/water) can also be effective.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives good separation between the desired compound and impurities. A typical Rf value for the product should be around 0.3-0.4. A common eluent system for pyrimidine carboxylic acids is a mixture of dichloromethane and methanol or ethyl acetate and hexane, often with 0.5-1% acetic acid.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring a well-packed, crack-free bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be lower depending on impurities) | >99% |
| Typical Recovery | 60-90% | 50-80% |
| Scale | Milligrams to kilograms | Milligrams to grams |
| Time Required | 2-4 hours | 4-8 hours |
Visualizations
Caption: Experimental workflows for recrystallization and column chromatography.
Technical Support Center: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
I. Experimental Protocols
A two-step synthetic approach is commonly employed for the preparation of this compound. The first step involves the synthesis of the ethyl ester precursor, ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, via a Biginelli-type reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reaction: Ethyl acetoacetate + S-methylisothiourea sulfate + Triethyl orthoformate → Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Materials:
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Ethyl acetoacetate
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S-methylisothiourea sulfate
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Triethyl orthoformate
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Anhydrous Ethanol
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Catalyst (e.g., HCl, ZnCl₂, or Yb(OTf)₃)
Procedure:
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To a stirred solution of S-methylisothiourea sulfate (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).
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Add the catalyst (e.g., a few drops of concentrated HCl or a specific molar percentage of a Lewis acid) to the mixture.
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Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reaction: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate → this compound
Materials:
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
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Ethanol or a mixture of THF/water
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Hydrochloric acid (HCl) for acidification
Procedure:
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Dissolve ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.
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Add an aqueous solution of NaOH or LiOH (typically 1.1-1.5 eq).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute HCl.
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A precipitate of the carboxylic acid should form.
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Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
II. Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
| Potential Cause | Troubleshooting/Solution |
| Inefficient Catalyst | Ensure the catalyst is active and used in the appropriate concentration. For Lewis acids, ensure they are anhydrous. Consider screening different catalysts. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to proceed efficiently. Monitor the reaction at reflux. However, be aware that excessively high temperatures can lead to side reactions. |
| Presence of Water | Ensure all reagents and the solvent (ethanol) are anhydrous, as water can inhibit the reaction. |
| Incomplete Reaction | Increase the reaction time and monitor closely by TLC. |
| Impure Starting Materials | Use high-purity starting materials. Impurities in ethyl acetoacetate or S-methylisothiourea sulfate can significantly impact the yield. |
Issue 2: Formation of Impurities during the Biginelli-type Reaction
| Impurity | Identification | Mitigation Strategies |
| Hantzsch-type Dihydropyridine | Can be detected by LC-MS and NMR. Often fluorescent. | Lower the reaction temperature. The Hantzsch pathway is often favored at higher temperatures. Optimize the order of reagent addition. |
| N-acylurea | Can be identified by characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry. | Carefully control the stoichiometry of the reactants. Optimize the choice and loading of the catalyst. |
| Unreacted Starting Materials | Detected by TLC or LC-MS. | Increase reaction time and/or temperature. Ensure the catalyst is active. |
Issue 3: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting/Solution |
| Insufficient Base | Use a slight excess of the base (e.g., 1.2-1.5 equivalents of NaOH or LiOH). |
| Low Reaction Temperature | Gently heat the reaction mixture (40-50 °C) to facilitate the hydrolysis. |
| Short Reaction Time | Monitor the reaction by TLC until the starting material is no longer visible. |
| Poor Solubility | If the ester has poor solubility in aqueous ethanol, consider using a co-solvent like THF. |
Issue 4: Difficulty in Purification of the Final Carboxylic Acid
| Problem | Troubleshooting/Solution |
| Product is an oil or does not precipitate | Ensure the pH is sufficiently acidic (pH 3-4) to protonate the carboxylate. If the product is still soluble, try extracting with an organic solvent like ethyl acetate after acidification. |
| Product is colored | Treat a solution of the crude product with activated charcoal before recrystallization. |
| Recrystallization is ineffective | Screen a variety of solvent systems. A mixture of ethanol and water is often a good starting point for carboxylic acids. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the initial condensation reaction?
A1: The most critical factors are the exclusion of water from the reaction mixture and the choice of an effective catalyst. Using anhydrous ethanol and high-purity starting materials is essential. Catalyst screening can also significantly improve yields.
Q2: My Biginelli-type reaction is very slow. How can I speed it up?
A2: Increasing the reaction temperature to reflux is the most common way to increase the reaction rate. Additionally, ensure that your catalyst is active and present in a sufficient amount. Some modern protocols also utilize microwave irradiation to accelerate the reaction.
Q3: I am observing a significant exotherm during the initial mixing of reagents. Is this normal and how can I control it?
A3: Some initial condensation reactions can be exothermic, especially on a larger scale. To manage this, consider adding one of the reactants (e.g., triethyl orthoformate) dropwise to the mixture while monitoring the internal temperature. Ensuring adequate cooling capacity of the reactor is also crucial for large-scale synthesis.
Q4: During the hydrolysis step, I get a very fine precipitate that is difficult to filter. What can I do?
A4: A very fine precipitate can be a result of rapid precipitation. Try cooling the reaction mixture slowly after acidification to encourage the growth of larger crystals. You can also try adding a small amount of a co-solvent to the acidified mixture and then slowly evaporating it to induce crystallization.
Q5: What are the best analytical techniques to monitor the progress of these reactions?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and any isolated intermediates or impurities.
IV. Data Presentation
Table 1: Effect of Catalyst on the Yield of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| HCl (conc.) | Catalytic | 8 | 65-75 |
| ZnCl₂ | 10 | 6 | 70-80 |
| Yb(OTf)₃ | 5 | 4 | 85-95 |
| Note: Yields are representative and can vary based on specific reaction conditions and scale. |
V. Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in ester synthesis.
stability issues of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid in solution. The information is compiled from publicly available data on related compounds and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the chemical structure and data from related pyrimidine derivatives, the primary factors influencing stability are:
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pH: The carboxylic acid and pyrimidine ring functionalities suggest that the compound's stability could be pH-dependent. Extreme pH values (highly acidic or alkaline) may accelerate degradation.
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Oxidation: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1] This is a common degradation pathway for compounds containing a thioether linkage.
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Light (Photostability): Exposure to light, particularly UV light, can induce photodegradation.[2] It is advisable to handle and store solutions of this compound in light-resistant containers.
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Temperature: Elevated temperatures can increase the rate of chemical degradation. For long-term storage, keeping solutions at low temperatures (e.g., -20°C) is recommended.
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Presence of Oxidizing Agents: Contact with oxidizing agents should be avoided to prevent the degradation of the methylthio group.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of your solutions, the following storage conditions are recommended:
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Solvent: Use high-purity, degassed solvents. The choice of solvent may impact stability, and it is advisable to perform preliminary stability tests in the desired solvent system.
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Container: Store solutions in tightly sealed, amber glass vials or other light-resistant containers to protect from light and atmospheric oxygen.
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Temperature: For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage, frozen conditions (-20°C or -80°C) are preferable. Avoid repeated freeze-thaw cycles.
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Inert Atmosphere: For maximum stability, especially for long-term storage of sensitive solutions, consider purging the container with an inert gas like argon or nitrogen before sealing.
Q3: How can I assess the solubility of this compound for my experiments?
Determining the solubility is a critical first step. Two common methods are kinetic and thermodynamic solubility assays.[3]
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Kinetic Solubility: This high-throughput method measures the concentration at which the compound precipitates from a concentrated DMSO stock solution added to an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.[3]
-
Thermodynamic Solubility: This method determines the equilibrium solubility by equilibrating an excess of the solid compound with the solvent over a longer period. It represents the true solubility of the compound.[3]
The choice of method depends on the experimental needs. For initial screening, kinetic solubility is often sufficient. For formulation and development, thermodynamic solubility provides more accurate data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). 3. Use an analytical method like HPLC or LC-MS to check the purity of the stock solution and the compound in the assay medium over time. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | 1. Determine the kinetic and thermodynamic solubility in the relevant buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not interfere with the experiment. 3. Adjust the pH of the buffer, as the solubility of carboxylic acids is often pH-dependent. |
| Change in color or appearance of the solution over time. | Chemical degradation or oxidation. | 1. Store solutions protected from light and at low temperatures. 2. Prepare solutions in degassed solvents to minimize oxidation. 3. Analyze the solution using analytical techniques (e.g., UV-Vis spectroscopy, LC-MS) to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, PBS pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- C18 reversed-phase HPLC column
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- Temperature-controlled incubator or water bath
- Light-resistant vials
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several light-resistant vials.
- Establish Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- Storage Conditions: Store the vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light). Include a control sample stored at -20°C.
- Sample Analysis: At each time point, retrieve a vial and analyze the sample by HPLC.
- Inject a known volume of the solution onto the HPLC system.
- Monitor the peak area of the parent compound.
- Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of the compound remaining versus time to determine the degradation rate.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure, with the methylthio group being a likely site of oxidation.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in a typical study to assess the stability of a compound in solution.
References
avoiding dimer formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their pyrimidine synthesis experiments, with a focus on avoiding undesired dimer and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Biginelli reaction and how can I avoid it?
A1: The most common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[2] This competing reaction pathway reduces the yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM).
To minimize the formation of the Hantzsch byproduct, consider the following strategies:
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Control Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
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Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired Biginelli reaction over the Hantzsch side reaction.[1]
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Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]
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Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the N-acyliminium ion intermediate, which is crucial for the Biginelli pathway, thus outcompeting the Knoevenagel condensation that can lead to the Hantzsch product.[3]
Q2: My Pinner pyrimidine synthesis is giving a complex mixture of byproducts. What are the likely side reactions?
A2: The Pinner synthesis can be prone to several side reactions, leading to a complex product mixture and low yields of the desired pyrimidine. Common side reactions include:
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Self-condensation of the 1,3-dicarbonyl compound: The β-ketoester or β-diketone can react with itself, especially under the reaction conditions.[2][4]
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Hydrolysis of the amidine starting material: Amidines are susceptible to hydrolysis, particularly if the reaction is not conducted under strictly anhydrous conditions.[2][4]
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Incomplete cyclization: The reaction may stall after the initial condensation, resulting in open-chain intermediates rather than the cyclized pyrimidine ring.[2][4]
Q3: How can I improve the yield and purity of my pyrimidine product in a Pinner synthesis?
A3: To minimize side reactions and improve the outcome of your Pinner synthesis, meticulous control over the reaction conditions is crucial:
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Ensure Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the hydrolysis of the amidine and other sensitive intermediates.[2][4]
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Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[2]
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Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing self-condensation side reactions.[2]
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Temperature Control: The optimal reaction temperature depends on the specific substrates. It is important to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion without causing decomposition at excessively high temperatures.[4]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Byproduct Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired DHPM, significant amount of a yellow, fluorescent byproduct. | Formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. | - Lower the reaction temperature.[1]- Use a catalyst known to favor the Biginelli pathway (e.g., certain Lewis acids).[1]- Alter the order of addition, adding urea last.[1]- Use a slight excess of urea (1.2-1.5 equivalents).[3] |
| Low conversion, unreacted starting materials present. | Inefficient catalysis or suboptimal reaction conditions. | - Ensure the catalyst is active and used in the correct concentration.[1]- Increase the reaction time or moderately increase the temperature, monitoring by TLC.[1]- Experiment with different solvents to improve reactant solubility and reaction rate.[1] |
| Difficult purification, presence of N-acylurea byproducts. | Competing reaction between the β-ketoester and urea. | - Carefully control the stoichiometry of the reactants.- Recrystallization is often an effective method for removing N-acylurea impurities. |
Pinner Synthesis: Complex Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield, multiple spots on TLC. | Presence of water leading to hydrolysis of intermediates. | - Use flame-dried glassware and anhydrous solvents.[2][4]- Run the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Self-condensation of the 1,3-dicarbonyl compound or amidine. | - Adjust the reaction temperature; lower temperatures may disfavor self-condensation.[4]- Optimize the choice and amount of base used.[2] | |
| Reaction does not go to completion; starting material remains. | Incomplete cyclization. | - Increase the reaction time or temperature, while monitoring for decomposition.[4]- Use a stronger acid or base catalyst to promote the final ring-closing step.[4] |
Quantitative Data on Byproduct Minimization
The following tables summarize data from studies on optimizing the Biginelli reaction to maximize the yield of the desired dihydropyrimidinone (DHPM) and minimize byproduct formation.
Table 1: Effect of Catalyst on the Yield of DHPM in the Biginelli Reaction
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free, 90°C, 4 hours.
| Catalyst | Yield of DHPM (%) |
| None | 70 |
| Uranyl Acetate (UA) | 95 |
| Succinimide Sulfonic Acid (SuSA) | 92 |
Data adapted from a study on catalyst-free and new recyclable catalysts for the Biginelli reaction.
Table 2: Optimization of Reaction Conditions for the Synthesis of a Specific DHPM
Reaction: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), in ethanol.
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 45 | 39 |
| 2 | DCPD (3) | 40 | 75 |
| 3 | DCPD (5) | 40 | 88 |
| 4 | DCPD (7) | 35 | 94 |
| 5 | DCPD (9) | 35 | 95 |
DCPD = Dicalcium phosphate dihydrate. Data from a study on a green and simple protocol for the Biginelli condensation.[5]
Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) product over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., Sulfated zirconia): 50 mg
-
Ethanol (for work-up)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and sulfated zirconia (50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis under Anhydrous Conditions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on anhydrous conditions to prevent hydrolysis.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone): 10 mmol
-
Amidine hydrochloride: 10 mmol
-
Base (e.g., sodium ethoxide): 10 mmol
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visualizations
Caption: Competing reaction pathways in the Biginelli synthesis.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
analytical challenges in the characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques used to characterize this compound?
The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These techniques are used to confirm the chemical structure, assess purity, and identify any potential impurities.
Q2: Why can the ¹H NMR spectrum of substituted pyrimidines like this compound be complex to interpret?
The ¹H NMR spectra of substituted pyrimidines can be complex due to several factors. The protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns. Furthermore, the various substituents on the ring can significantly alter the electronic environment of the protons, which may lead to overlapping signals and splitting patterns that are not straightforward to interpret from a one-dimensional spectrum.[1]
Q3: What are some common challenges encountered during the HPLC analysis of this compound?
Common challenges in the HPLC analysis of this compound can include poor peak shape (tailing or fronting), shifting retention times, and the appearance of ghost peaks.[2][3] These issues can often be attributed to the carboxylic acid functional group, which can interact with the stationary phase or metal components of the HPLC system.
Q4: Are there any specific considerations for the mass spectrometry (MS) analysis of this molecule?
Yes, the methylthio group can lead to characteristic fragmentation patterns in mass spectrometry, including the loss of fragments such as S, SH, SCH₂, and SCH₃.[4] Understanding these fragmentation pathways is crucial for the correct interpretation of the mass spectrum and for distinguishing the parent compound from potential impurities.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Complex/Overlapping Signals in ¹H NMR | The electronic effects of the substituents on the pyrimidine ring can cause proton signals to overlap, making interpretation difficult.[1] | 1. Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlapping signals.[5] 2. Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.[5] 3. Utilize 2D NMR Techniques: Experiments like COSY and HMQC can help establish connectivity between protons and carbons, aiding in the definitive assignment of signals.[5] |
| Ambiguous Regiochemistry | It can be challenging to confirm the exact positions of the substituents on the pyrimidine ring based on the 1D NMR spectrum alone. | 1. NOESY/ROESY: These 2D NMR experiments can identify protons that are close in space, which helps to confirm the substitution pattern by observing correlations between substituent protons and ring protons.[5][6] 2. Long-Range HMBC: This experiment can show correlations between protons and carbons that are 2-3 bonds away, providing further evidence for the correct isomer. |
| Presence of Tautomers | For related hydroxy- or amino-substituted pyrimidines, the presence of tautomers in solution can lead to multiple sets of signals or broadened peaks.[5] While less common for the title compound, awareness of this phenomenon is important. | Temperature-Dependent NMR: Acquiring spectra at different temperatures can help to study the equilibrium between tautomers.[5] |
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the carboxylic acid group of the analyte and active sites on the silica-based stationary phase are a common cause of peak tailing.[7][8] | 1. Modify Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding trifluoroacetic acid) can suppress the ionization of the carboxylic acid, reducing these secondary interactions.[8] 2. Use a Different Column: Employing a column with a different stationary phase (e.g., a polymer-based column) or an end-capped column can minimize peak tailing. |
| Shifting Retention Times | Inconsistent mobile phase composition or inadequate column equilibration can lead to variability in retention times.[2][7] | 1. Ensure Proper Mobile Phase Preparation: Use freshly prepared and degassed mobile phase. Ensure accurate mixing of solvents. 2. Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase before starting a new run, especially after a gradient elution.[2] |
| Ghost Peaks | Ghost peaks can arise from contamination in the mobile phase, sample carryover from previous injections, or degradation of the sample.[3] | 1. Run a Blank Gradient: Injecting a blank solvent can help identify if the ghost peaks are coming from the mobile phase or the system.[3] 2. Clean the Injector: Implement a needle wash step with a strong solvent to minimize carryover. |
Mass Spectrometry
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Carboxylic acids can sometimes exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity.[9] | Derivatization: Chemical modification of the carboxylic acid group can enhance its ionization efficiency. While this adds a step to sample preparation, it can significantly improve signal intensity.[9] |
| Complex Fragmentation Pattern | The presence of multiple functional groups can lead to a complex fragmentation pattern that is difficult to interpret.[10][11] | 1. High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of fragment ions. 2. Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to further fragmentation, MS/MS experiments can help to elucidate the fragmentation pathways. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.
-
Transfer to Vial: Transfer the solid to a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Dissolve: Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
-
Prepare Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio in a reasonable time.[1]
-
Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.
-
Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (the range of chemical shifts to be observed).
-
Set up COSY Experiment: Use standard spectrometer parameters for a COSY experiment. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time.
-
Process Data: After acquisition, the 2D data is processed using a Fourier transform in both dimensions to generate the final COSY spectrum.
Visualizations
Caption: Analytical workflow for the characterization of the target compound.
Caption: Troubleshooting logic for common analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. Studies on the mass spectra of 6-methylthiopurine and its C-and N-methyl derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. article.sapub.org [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative overview of common analytical techniques for the characterization and quantification of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in various synthetic pathways. The following sections detail hypothetical, yet realistic, experimental protocols and performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Summary of Analytical Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including the intended application, the nature of the sample matrix, and the required sensitivity and selectivity. The table below summarizes the anticipated performance characteristics of three distinct analytical methods for this compound, providing a clear basis for comparison.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹H-NMR Spectroscopy |
| Specificity | High | Very High | High (for structural elucidation) |
| Linearity (r²) | > 0.999 | > 0.998 | Not typically used for quantification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | N/A |
| Precision (% RSD) | < 2.0% | < 3.0% | N/A |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 1 mg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | N/A |
| Typical Run Time | 10 - 15 minutes | 20 - 30 minutes | 5 - 10 minutes |
| Primary Application | Quantification, Purity | Impurity Profiling, Trace Analysis | Structural Confirmation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols outline the key steps for each of the compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification and purity assessment of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Further dilute as necessary for calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile impurities and degradation products. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the dried sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful technique for the unambiguous identification and structural confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Mandatory Visualizations
Visual representations of workflows and pathways are essential for clear communication in scientific research.
Caption: Workflow for Analytical Method Validation.
This comprehensive guide provides a foundational understanding of the validation of analytical methods for this compound. The selection of the most appropriate method will be dictated by the specific analytical challenge at hand. For routine quality control, HPLC-UV offers a balance of speed and reliability. For in-depth impurity profiling, the sensitivity of GC-MS is unparalleled. Finally, for absolute structural confirmation, ¹H-NMR remains the gold standard.
A Comparative Guide to HPLC and NMR for the Analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
In the realm of pharmaceutical research and development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety and efficacy. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key heterocyclic compound, requires precise analytical methods for its characterization. This guide provides an objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is a powerful analytical technique widely employed in pharmaceutical laboratories for separating, identifying, and quantifying components in a mixture.[1][2] Its reputation for reliability and reproducibility makes it an indispensable tool for impurity analysis.[1]
Strengths in the Analysis of this compound:
-
High Sensitivity and Resolution: HPLC excels at detecting and separating trace impurities from the main compound, which is critical for meeting stringent regulatory requirements.[3][4]
-
Accurate Quantification: When coupled with a UV detector, HPLC provides highly precise and accurate quantitative results, making it the preferred method for determining the purity and assay of the target compound.[5]
-
Robustness and Versatility: HPLC methods can be developed and validated for a wide range of small molecules, including pyrimidine derivatives, and are suitable for routine quality control.[1][6]
Limitations:
-
Indirect Structural Information: HPLC primarily provides retention time and peak area. While this is excellent for quantification, it offers limited information for the definitive structural elucidation of unknown impurities.[7]
-
Reference Standards Required: Accurate quantification typically relies on the availability of a well-characterized reference standard of the analyte.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[9][10] It is a cornerstone for the structural confirmation of newly synthesized molecules and the identification of unknown impurities.[11][12][13]
Strengths in the Analysis of this compound:
-
Definitive Structural Confirmation: NMR provides unambiguous information about the chemical structure, connectivity of atoms, and stereochemistry of the molecule, confirming the identity of this compound.[10][14]
-
Quantitative NMR (qNMR): This technique allows for the determination of the absolute purity or concentration of a sample without the need for a specific reference standard of the analyte.[15][16][17] Instead, a certified internal standard is used. The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[17][18]
-
Impurity Identification: NMR is invaluable for elucidating the structures of process-related impurities and degradation products.[19]
Limitations:
-
Lower Sensitivity: Compared to HPLC, NMR is generally less sensitive, which can make it challenging to detect and characterize impurities present at very low levels.[7][20]
-
Spectral Complexity: While providing a wealth of information, NMR spectra can be complex and require expertise for interpretation, especially for mixtures.
Head-to-Head Comparison: HPLC vs. NMR
The following table summarizes the key performance characteristics of HPLC and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Purity assessment, impurity profiling, and quantification.[1][3] | Structural confirmation and identification.[8] |
| Information Provided | Retention time, peak area, and peak purity. | Chemical shifts, coupling constants, and signal integrals.[8] |
| Strengths | High sensitivity for trace impurities, excellent for quantification.[7] | Provides detailed structural information, definitive identification.[7] |
| Limitations | Indirect structural information, requires reference standards.[7][8] | Lower sensitivity for trace impurities, potential for complex spectra.[7][8] |
| Sensitivity | High (typically ppm to ppb levels).[5] | Moderate (typically requires microgram to milligram quantities).[7] |
| Quantification | Relative quantification against a reference standard. | Absolute quantification (qNMR) using an internal standard.[16][17] |
| Structural Information | Limited to UV-Vis spectra unless coupled with Mass Spectrometry. | Detailed and unambiguous structural information. |
| Sample Throughput | Generally higher, with typical run times of 15-30 minutes. | Can be lower, especially if 2D experiments are required. |
| Reference Standards | Required for the analyte for accurate quantification. | Not required for the analyte in qNMR; a certified internal standard is used.[18] |
Experimental Protocols
HPLC Method for Purity and Assay Determination
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound.
1. Instrumentation and Chemicals
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid for non-MS compatible methods).[21]
-
This compound reference and test samples.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
The assay is calculated by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard.
NMR Method for Structural Confirmation and qNMR
This protocol outlines the procedure for qualitative and quantitative NMR analysis.
1. Instrumentation and Chemicals
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).[10]
-
Internal Standard for qNMR (e.g., maleic acid, certified).[22]
-
This compound test sample.
2. Sample Preparation
-
Qualitative NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent.
-
Quantitative NMR (qNMR): Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent.[17]
3. NMR Data Acquisition
-
¹H NMR: Acquire a standard proton NMR spectrum. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
2D NMR (optional): If necessary, run 2D NMR experiments like COSY, HSQC, and HMBC for complete structural assignment, especially for unknown impurities.[10]
4. Data Analysis
-
Structural Confirmation: Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra to confirm the structure of the molecule.
-
qNMR Calculation: The purity of the analyte is calculated using the following formula[17]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Analytical Workflow Visualization
The following diagram illustrates a comprehensive analytical workflow that leverages the complementary strengths of both HPLC and NMR.
Caption: Analytical workflow for this compound.
Conclusion: A Complementary Approach
Both HPLC and NMR spectroscopy are indispensable for the thorough analysis of this compound. They are not competing techniques but rather complementary ones.[23][24] HPLC provides highly sensitive and accurate data on purity and the presence of impurities, making it ideal for quality control and release testing.[1] NMR, on the other hand, offers definitive structural confirmation and an orthogonal method for quantitative analysis (qNMR) that does not require a specific reference standard of the analyte.[9][17]
For researchers, scientists, and drug development professionals, a combined analytical strategy is highly recommended. This dual approach ensures not only the purity and potency of the compound, as determined by HPLC, but also provides unequivocal proof of its chemical identity through NMR spectroscopy. This comprehensive characterization is essential for regulatory submissions and for building a deep understanding of the molecule's properties.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. researchgate.net [researchgate.net]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 24. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid and its structurally related analogs. The information presented herein is curated from preclinical studies to facilitate the understanding of their potential as therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide focuses on this compound and its analogs, summarizing their reported biological effects and the experimental data supporting these findings.
Anticancer Activity
Several studies have investigated the potential of pyrimidine derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase, or the induction of apoptosis (programmed cell death).
A series of novel 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activities against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. One of the most potent compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) , demonstrated significant inhibitory activity.[1] Further investigation revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[1]
Another study on pyrazolo[3,4-d]pyrimidine derivatives identified compounds with significant EGFR inhibitory activity. The most potent of these, a cyano pyrazole derivative, exhibited broad-spectrum cell growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and prostate cancer.[2]
The structure-activity relationship (SAR) of fused pyrimidine systems as EGFR inhibitors has been a subject of extensive research. These studies indicate that specific substitutions on the pyrimidine ring are crucial for potent inhibitory activity.[3]
Table 1: Comparative Anticancer Activity of Selected Pyrimidine Analogs
| Compound/Analog | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) | A549 | MTT Assay | 0.35 µM | [1] |
| MCF-7 | MTT Assay | 3.24 µM | [1] | |
| PC-3 | MTT Assay | 5.12 µM | [1] | |
| EGFR Kinase | Kinase Assay | 0.091 µM | [1] | |
| Cyano pyrazole derivative (Compound 15) | Various Cancer Cell Lines | GI50 Assay | 1.18 to 8.44 µM | [2] |
| EGFR Kinase | Kinase Assay | 0.135 µM | [2] | |
| Ethyl 4-Amino-5-methyl-2-(4-nitrobenzyl) Thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3) | MCF-7 | MTT Assay | 0.023 µM | [4] |
| MDA-MB-231 | MTT Assay | - | [4] | |
| Ethyl 4-Amino-5-methyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | MTT Assay | 0.013 µM | [4] |
| MDA-MB-231 | MTT Assay | 0.056 µM | [4] |
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated promising activity against various microbial pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of biofilm formation.
A study on halogenated pyrrolopyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be highly dependent on the presence of a bromo or iodo substitution on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit, with the most active derivatives showing an MIC of 8 mg/L.[5] Interestingly, these compounds exhibited a four-fold lower MIC when combined with the antimicrobial peptide betatide.[5]
Another study investigated the antibiofilm and antimicrobial efficacy of novel halogenated pyrimidine derivatives against S. aureus. The compound 2,4-dichloro-5-fluoropyrimidine (24DC5FP) was identified as a potent biofilm inhibitor with a minimum inhibitory concentration (MIC) of 50 µg/mL.[6] This compound was found to be bacteriostatic and suppressed the gene expression of virulence factors in S. aureus.[6]
Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Analogs
| Compound/Analog | Microbial Strain | Assay | Activity (MIC) | Reference |
| Bromo derivative of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | Broth Microdilution | 8 mg/L | [5] |
| Iodo derivative of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | Broth Microdilution | 8 mg/L | [5] |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | Broth Microdilution | 50 µg/mL | [6] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | Staphylococcus aureus | Broth Microdilution | 100 µg/mL | [6] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | Staphylococcus aureus | Broth Microdilution | 100 µg/mL | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium at 2X the final desired concentrations. Replace the old medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute the recombinant EGFR enzyme and substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) in kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of a 96-well plate. Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer and add it to each well.
-
Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Detection: After incubation, add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[7]
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early indicator of apoptosis, using Annexin V.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by the described pyrimidine derivatives.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on the 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid scaffold and its analogs. Due to the limited availability of a dedicated, comprehensive SAR study on this specific scaffold, this guide draws objective comparisons from closely related pyrimidine series to provide insights into their potential for drug discovery and development.
The this compound Scaffold: An Overview
The this compound core represents a versatile template for designing novel therapeutic agents. The pyrimidine ring itself is a key structural motif in nucleobases like thymine, cytosine, and uracil, making its derivatives potential antimetabolites or enzyme inhibitors in various cellular pathways. The substituents on this core—the methyl group at position 4, the methylthio group at position 2, and the carboxylic acid at position 5—offer multiple points for chemical modification to modulate the compound's physicochemical properties and biological activity.
While specific SAR data for this exact scaffold is not extensively published, the broader class of pyrimidine derivatives has been widely explored, revealing key insights into how structural modifications influence their therapeutic potential. The position of substituents on the pyrimidine nucleus has been shown to greatly influence biological activities.[1][2]
Comparative Structure-Activity Relationship of Related Pyrimidine Derivatives
To understand the potential SAR of this compound derivatives, we can analyze the data from studies on structurally related pyrimidine analogs. The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives, highlighting the impact of different substituents on their efficacy.
Table 1: Anticancer Activity of 2-Thiopyrimidine/Chalcone Hybrids
A series of 2-thiopyrimidine/chalcone hybrids were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The data suggests that the nature and position of substituents on the phenyl ring of the chalcone moiety significantly impact anticancer activity.
| Compound ID | R | Cell Line | IC50 (µM) |
| 9a | 4-Cl | K-562 | >50 |
| MCF-7 | 3.56 | ||
| HT-29 | 2.10 | ||
| 9d | 4-OCH3 | K-562 | 1.74 |
| MCF-7 | 6.42 | ||
| HT-29 | 4.11 | ||
| 9f | 4-N(CH3)2 | K-562 | 0.88 |
| MCF-7 | 4.23 | ||
| HT-29 | 3.15 | ||
| 9n | 3,4,5-(OCH3)3 | K-562 | 0.77 |
| MCF-7 | 4.89 | ||
| HT-29 | 2.37 | ||
| 9p | 3-pyridyl | K-562 | 1.25 |
| MCF-7 | 5.11 | ||
| HT-29 | 3.89 | ||
| 9r | 2-thienyl | K-562 | 4.22 |
| MCF-7 | 1.37 | ||
| HT-29 | 4.56 | ||
| Cisplatin | - | K-562 | 3.11 |
| MCF-7 | 4.55 | ||
| HT-29 | 5.01 |
Data extracted from a study on 2-thiopyrimidine/chalcone hybrids as anticancer agents. The IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 2: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
Novel pyrimidine-5-carbonitrile derivatives were evaluated for their in vitro anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.
| Compound ID | R1 | R2 | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | H | 4-Cl-Ph | 4.21 | 6.32 | 8.15 |
| 10b | H | 4-F-Ph | 3.56 | 5.85 | 7.68 |
| 13a | CH3 | 4-Cl-Ph | 5.11 | 7.18 | 9.02 |
| 13b | CH3 | 4-F-Ph | 4.89 | 6.99 | 8.87 |
| 15a | H | Ph | 6.33 | 8.24 | 10.11 |
| 15e | H | 4-CH3-Ph | 5.98 | 7.89 | 9.76 |
| 15j | H | 2-Naphthyl | 5.01 | 7.03 | 8.91 |
| Erlotinib | - | - | 0.87 | 1.12 | 5.27 |
Data extracted from a study on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[3] The IC50 values represent the concentration required to inhibit 50% of cell growth.[3]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to form purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[4]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The cells are then treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are incubated for 48-72 hours.[4][5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4][5]
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4][5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5]
Visualizations
Diagram 1: General Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives
Caption: General synthetic route for pyrimidine derivatives.
Diagram 2: Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
comparative yield analysis of different synthetic routes to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for the preparation of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on reaction yield, efficiency, and the practicality of the experimental protocols.
Executive Summary
The synthesis of this compound is critical for the advancement of numerous research and development projects in the pharmaceutical industry. This guide details and compares two primary synthetic strategies: a linear synthesis commencing with a cyclocondensation to form the ethyl ester followed by hydrolysis, and a proposed one-pot synthesis based on the Biginelli reaction. The linear synthesis is well-documented with a high yield for the ester formation. The Biginelli-type reaction, while being a convergent and atom-economical approach, is presented here as a plausible and efficient alternative. The following sections provide a detailed breakdown of the experimental data, protocols, and a logical workflow for each route.
Comparative Yield Analysis
The following table summarizes the quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Cyclocondensation and Hydrolysis | Route 2: Proposed Biginelli-Type Reaction |
| Starting Materials | Ethyl 2-acetyl-3-ethoxy-2-propenoate, S-Methylisothiourea, Triethylamine, NaOH/H₂O | Ethyl acetoacetate, Formaldehyde (or equivalent), S-Methylisothiourea |
| Number of Steps | 2 | 1 |
| Overall Yield | ~77% (calculated) | Not reported (plausible) |
| Purity | High (crystallization) | Dependent on purification |
| Key Reagents | Triethylamine, Ethanol, NaOH | Acid or Base catalyst |
Synthetic Route Overviews
Route 1: Two-Step Synthesis via Ethyl Ester Intermediate
This established route involves a two-step sequence. The first step is the cyclocondensation of ethyl 2-acetyl-3-ethoxy-2-propenoate and S-methylisothiourea to yield ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.
Route 2: Proposed One-Pot Biginelli-Type Reaction
This proposed route is a one-pot synthesis based on the well-established Biginelli reaction. It involves the multicomponent condensation of ethyl acetoacetate, an aldehyde (such as formaldehyde or its equivalent), and S-methylisothiourea. This approach is theoretically more efficient due to its convergent nature, reducing the number of synthetic steps and work-up procedures.
Experimental Protocols
Route 1: Cyclocondensation and Hydrolysis
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate [1]
-
Materials: Ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol), S-Methylisothiourea (as ((amino(imino)methyl)-sulfanyl)methane, 9.68 g, 107 mmol), Triethylamine (10.8 g, 107 mmol), Ethanol (100 mL), Dichloromethane (DCM), Water.
-
Procedure: A mixture of equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate, S-methylisothiourea, and triethylamine in ethanol is stirred at reflux for 48 hours. The reaction mixture is then concentrated under reduced pressure and diluted with water. The resulting biphasic mixture is transferred to a separatory funnel and extracted with DCM. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by crystallization from ethanol/water to yield ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a colorless solid.
-
Yield: 18.4 g (81%).
Step 2: Hydrolysis to this compound (General Procedure)
-
Materials: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide is added, and the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
-
Yield: A quantitative or near-quantitative yield is expected for this standard hydrolysis reaction.
Route 2: Proposed One-Pot Biginelli-Type Reaction
This is a proposed synthetic route for which a detailed experimental protocol with a reported yield for this specific product was not found in the surveyed literature. The following is a general procedure based on known Biginelli reactions.
-
Materials: Ethyl acetoacetate, Formaldehyde (or a formaldehyde equivalent like paraformaldehyde), S-Methylisothiourea sulfate, a catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl), and a suitable solvent (e.g., ethanol or acetic acid).
-
Procedure: A mixture of ethyl acetoacetate, formaldehyde, S-methylisothiourea sulfate, and the catalyst in the chosen solvent is stirred and heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography. The resulting ester would then be hydrolyzed as described in Route 1.
Conclusion
The two-step synthesis (Route 1) provides a reliable and high-yielding method for the production of this compound, with a documented 81% yield for the key esterification step.[1] This route is well-suited for predictable and scalable synthesis. The proposed one-pot Biginelli-type reaction (Route 2) offers the potential for a more streamlined and atom-economical process. However, this route would require experimental validation and optimization to determine its viability and comparative yield. For researchers requiring a dependable and immediate synthetic pathway, Route 1 is the recommended approach. For those interested in process optimization and green chemistry, the exploration of a one-pot Biginelli-type reaction presents a promising avenue for future investigation.
References
Unambiguous Structural Confirmation of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. High-Resolution Mass Spectrometry (HRMS) stands out as a powerful analytical technique, providing not only the exact mass of a molecule but also valuable structural information through its fragmentation patterns. This guide compares the expected HRMS data for 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid with a structural isomer, demonstrating the confirmatory power of this technique.
High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass measurement, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass. When coupled with tandem mass spectrometry (MS/MS), HRMS can elucidate the structure of a molecule by analyzing its fragmentation patterns. This guide provides a detailed protocol and comparative data to confirm the structure of this compound against a potential isomer, 6-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
Comparative HRMS Data
The following table summarizes the expected high-resolution mass spectrometry data for this compound and its structural isomer, 6-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. The differentiation in their fragmentation patterns provides the basis for unambiguous identification.
| Feature | This compound | 6-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (Isomer) |
| Molecular Formula | C₇H₈N₂O₂S | C₇H₈N₂O₂S |
| Exact Mass [M+H]⁺ | 185.0328 | 185.0328 |
| Key Fragment Ion 1 | m/z 139.0226 (Loss of COOH and H) | m/z 167.0223 (Loss of H₂O) |
| Key Fragment Ion 2 | m/z 124.0355 (Loss of SCH₃ and CO) | m/z 139.0226 (Loss of COOH and H) |
| Key Fragment Ion 3 | m/z 96.0450 (Loss of COOH and SCH₃) | m/z 121.0270 (Loss of H₂O and SCH₃) |
Experimental Workflow and Structural Confirmation Logic
The process of structural confirmation by HRMS follows a systematic workflow, from sample preparation to data analysis. The logical framework for confirming the structure of the target compound relies on the precise mass measurement of the parent ion and the unique fragmentation pattern that serves as a molecular fingerprint.
A Researcher's Guide to Assessing the Purity of Synthesized 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy, alongside a discussion of alternative pyrimidine derivatives.
The integrity of research and the safety of potential therapeutics hinge on the accurate characterization of synthesized molecules. Impurities, even in trace amounts, can significantly impact biological activity and lead to misleading results or adverse effects. Therefore, robust analytical methods are essential to ensure the purity of compounds like this compound.
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qHNMR) are two of the most powerful and commonly employed techniques for purity determination in the pharmaceutical industry. Each method offers distinct advantages and provides orthogonal information, making a combined approach highly effective for comprehensive purity assessment.
Table 1: Comparison of HPLC and qHNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qHNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the sample. |
| Strengths | High sensitivity for detecting trace impurities, excellent resolving power for complex mixtures, well-established and widely available. | Provides structural information alongside quantification, does not require a reference standard of the analyte for purity determination (absolute qHNMR), universal detector for protons. |
| Limitations | Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities, detector response can vary between compounds. | Lower sensitivity compared to HPLC, may be affected by overlapping signals in complex spectra, requires careful experimental setup for accurate quantification. |
| Typical Output | Chromatogram showing peaks for the main compound and impurities with their respective retention times and peak areas. | NMR spectrum showing signals for the analyte and any proton-containing impurities, with integrations providing molar ratios. |
Performance Comparison with Alternative Pyrimidine Derivatives
To provide a broader context for purity assessment, this guide includes a comparison of this compound with structurally related alternatives that may be encountered or synthesized as part of a drug discovery program.
Table 2: Physicochemical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈N₂O₂S | 184.22 | 98276-75-6[1] |
| 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid | C₈H₁₀N₂O₂S | 200.24 | Not Available |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | C₆H₆N₂O₃S | 186.19 | 397308-78-0[2] |
Table 3: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 99.5 | >99 |
| Impurity 1 | 6.2 | 0.2 | - |
| Impurity 2 | 9.8 | 0.3 | - |
| 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid | 9.2 | 98.8 | >98 |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 7.1 | 99.2 | >99 |
Table 4: Representative qHNMR Purity Data
| Compound | Analyte Signal (ppm) | Integration (Analyte) | Internal Standard Signal (ppm) | Integration (IS) | Calculated Purity (%) |
| This compound | 2.6 (s, 3H, -SCH₃) | 3.00 | 7.5-8.0 (m, 4H, Maleic Acid) | 2.00 | 99.2 |
| 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid | 1.3 (t, 3H, -CH₂CH₃) | 3.00 | 7.5-8.0 (m, 4H, Maleic Acid) | 2.00 | 98.5 |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 2.5 (s, 3H, -SCH₃) | 3.00 | 7.5-8.0 (m, 4H, Maleic Acid) | 2.00 | 99.0 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC and qHNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide excellent separation of the target compound from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qHNMR) Method
This protocol outlines the procedure for determining the absolute purity of the synthesized compound using an internal standard.[3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
Maleic acid (certified reference material)
Solvent:
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).
-
Acquisition Time (at): At least 4 seconds.
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methylthio singlet around 2.6 ppm) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes involved in purity assessment and the relationship between the compound of interest and its alternatives, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationships between compounds and methods.
By employing these detailed analytical methods and comparing the results with those of relevant alternatives, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrimidine derivatives emerging as a particularly promising class. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with various cellular processes critical for cancer cell proliferation and survival. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid scaffold, supported by experimental data and detailed methodologies.
From the Benchtop to Preclinical Models: A Look at Efficacy
The journey of a potential drug candidate from initial laboratory screening (in vitro) to testing in living organisms (in vivo) is a critical step in drug development. This section compares the performance of various pyrimidine derivatives in both settings, highlighting the structure-activity relationships that govern their anticancer potential.
I. In Vitro Cytotoxicity: Gauging Potency in the Lab
The initial assessment of a compound's anticancer activity is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
Several studies have reported the in vitro cytotoxic effects of various pyrimidine derivatives against a range of human cancer cell lines. For instance, a series of novel pyrimidine-5-carbonitrile derivatives demonstrated significant cytotoxic activities.[1] In particular, compounds bearing a benzylidene moiety linked to the pyrimidine core showed promising results against colon (HCT-116) and breast (MCF-7) cancer cell lines, with some derivatives exhibiting higher potency than the standard anticancer drug sorafenib.[1]
Similarly, another study on pyrimidine-5-carbonitrile derivatives identified compounds 4e and 4f as having broad-spectrum anticancer activity across the NCI-60 panel of human cancer cell lines. These compounds were particularly effective against the colon cancer cell line Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively.[2]
The substitution pattern on the pyrimidine ring plays a crucial role in determining the cytotoxic potential. For example, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituent at each position significantly influenced the activity against various cancer cell lines, including bone, colon, skin, lung, and prostate cancer.
A summary of the in vitro cytotoxicity of selected pyrimidine derivatives is presented in the table below.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) |
| Pyrimidine-5-carbonitrile | 9d | HCT-116 (Colon) | > Sorafenib |
| 11e | HCT-116 (Colon) | 1.14 | |
| MCF-7 (Breast) | 1.54 | ||
| 12b | HCT-116 (Colon) | > Sorafenib | |
| 12d | MCF-7 (Breast) | > Sorafenib | |
| Pyrimidine-5-carbonitrile | 4e | Colo 205 (Colon) | 1.66 |
| 4f | Colo 205 (Colon) | 1.83 | |
| Dihydropyrimidine | 4i | MCF-7 (Breast) | <10.0 |
| 4s | MCF-7 (Breast) | <10.0 |
Table 1: In Vitro Cytotoxicity (IC50) of Selected Pyrimidine Derivatives against Human Cancer Cell Lines. [1][2][3]
II. In Vivo Antitumor Activity: Assessing Efficacy in a Living System
While in vitro studies provide valuable initial data, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the antitumor activity of potential drug candidates.
For a series of[1][4][5]triazolo[1,5-a]pyridinylpyridines, which share some structural similarities with pyrimidines, compound 1c was evaluated in a sarcoma S-180 mouse model. The study demonstrated that this compound exhibited significant anticancer effects in vivo.[6]
In another study focusing on cyclopenta[d]pyrimidine derivatives, compound 30·HCl was tested in a triple-negative breast cancer xenograft mouse model and showed significant antitumor efficacy.[7] This highlights the potential for pyrimidine-based compounds to translate their in vitro potency into tangible in vivo results.
A study on novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, while not pyrimidines, provides a good example of in vitro to in vivo correlation. Compound 4u from this series, which showed potent in vitro activity, effectively reduced tumor growth in a human gastric cancer cell xenograft model in mice with no apparent adverse side effects.[8]
The following table summarizes the available in vivo data for pyrimidine-related compounds.
| Compound Class | Derivative | Animal Model | Tumor Type | Outcome |
| [1][4][5]triazolo[1,5-a]pyridinylpyridine | 1c | Mice | Sarcoma S-180 | Significant anticancer effect |
| Cyclopenta[d]pyrimidine | 30·HCl | Mice | Triple-Negative Breast Cancer | Significant antitumor efficacy |
Table 2: In Vivo Antitumor Activity of Selected Pyrimidine-Related Compounds. [6][7]
Experimental Protocols: A Closer Look at the Methods
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study. The general health of the animals is also observed daily.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Visualizing the Path to Discovery
To better illustrate the processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Workflow from compound synthesis to preclinical candidate selection.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
Benchmarking 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid Against Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid and a selection of well-characterized inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target in the development of therapeutics for cancer, autoimmune disorders, and viral infections.[1] While experimental data on the inhibitory potency of this compound against DHODH is not publicly available, this guide offers a framework for its evaluation by presenting the performance of known inhibitors and detailing the necessary experimental protocols.
Comparative Performance of Known DHODH Inhibitors
To establish a benchmark for evaluating this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-established DHODH inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the human DHODH enzyme by 50% in vitro.
| Inhibitor | Human DHODH IC50 | References |
| Brequinar | 5.2 nM | [1] |
| PTC299 (Emvododstat) | ~1 nM | [2] |
| Teriflunomide (A77 1726) | 1.25 µM | [3] |
| Leflunomide | 98 µM (relatively weak inhibitor) | |
| 4-Methyl-2-(methylthio) pyrimidine-5-carboxylic acid | Data not publicly available |
Experimental Protocols
To determine the inhibitory potential of this compound against DHODH and enable a direct comparison with the inhibitors listed above, the following detailed experimental protocol for a DHODH inhibition assay is provided.
DHODH Enzymatic Inhibition Assay
This protocol describes a common spectrophotometric method to measure the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO) - DHODH substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.1% Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
Known DHODH inhibitor (e.g., Brequinar, as a positive control)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in the assay buffer.
-
Prepare stock solutions of CoQ10 and DCIP in DMSO.
-
Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions of the test compound and the positive control in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the various dilutions of the test compound, positive control, or DMSO (as a vehicle control) to individual wells.
-
Add the recombinant human DHODH enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture in the assay buffer containing DHO, CoQ10, and DCIP at their final desired concentrations.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) using a microplate spectrophotometer.
-
Record the absorbance at regular intervals for a specific duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value of the test compound.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Caption: Workflow for determining the IC50 of a DHODH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of established methods for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.
This document outlines a prevalent two-step synthetic pathway, commencing with the formation of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, followed by its hydrolysis to yield the target carboxylic acid. While various related synthetic strategies exist, this guide focuses on a reproducible and well-documented approach.
Comparative Analysis of Synthesis Protocols
The primary route to this compound involves a two-step process. The following table summarizes the key quantitative data for each step based on established laboratory procedures.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Ester Formation | Ethyl acetoacetate, S-methylisothiourea sulfate, Sodium ethoxide | Ethanol | 4 hours | Reflux | 75-85 | >95 |
| 2 | Hydrolysis | Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, Sodium hydroxide | Ethanol/Water | 2 hours | Reflux | 85-95 | >98 |
Detailed Experimental Protocols
Reproducibility in chemical synthesis is critically dependent on meticulous adherence to experimental procedures. The following sections provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This procedure details a cyclocondensation reaction to form the pyrimidine ring, a method analogous to the well-established Biginelli reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of the intermediate ester.
Materials:
-
Ethyl acetoacetate
-
S-methylisothiourea sulfate
-
Sodium ethoxide
-
Absolute Ethanol
-
Acetic acid
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, S-methylisothiourea sulfate is added, and the mixture is stirred until a clear solution is obtained.
-
Ethyl acetoacetate is then added dropwise to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the reaction is neutralized by the addition of acetic acid.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
The final step involves the saponification of the ethyl ester to the desired carboxylic acid.
Diagram of the Experimental Workflow:
Caption: Workflow for the hydrolysis to the final product.
Materials:
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide in water is added to the reaction mixture.
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Logical Relationship of the Synthetic Pathway
The synthesis follows a logical progression from commercially available starting materials to the final product through two distinct chemical transformations.
Caption: Overview of the two-step synthesis.
This guide provides a framework for the reproducible synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, while maintaining a focus on safety and procedural accuracy.
Safety Operating Guide
Safe Disposal of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard and Safety Overview
To ensure safe handling and disposal, it is critical to be aware of the potential hazards associated with this class of compounds. The following table summarizes key safety information extrapolated from the SDS of a structural analog.
| Hazard Category | Description | Recommendations |
| Flammability | While not definitively classified, related compounds may be flammable.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Assume the compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Use only in a well-ventilated area or with respiratory protection.[2] |
| Environmental | Do not let the product enter drains or waterways to prevent environmental contamination.[1][3] | Collect all waste material for proper disposal. |
| Reactivity | In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be produced.[2] | Store away from strong oxidizing agents. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][4]
1. Waste Collection and Storage:
- Segregation: Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, paper towels) separately from other laboratory waste streams.
- Container: Place the waste in a suitable, clearly labeled, and tightly closed container.[1][2] The container should be made of a material compatible with the chemical.
- Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
2. Spillage and Contamination Cleanup:
- Personal Protection: Before cleaning a spill, ensure you are wearing appropriate PPE.
- Containment: For solid spills, avoid creating dust.[1] Gently sweep or vacuum up the material and place it into the designated hazardous waste container.[2][4]
- Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
- Ventilation: Ensure the area is well-ventilated during and after the cleanup.[2]
3. Final Disposal:
- Professional Service: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[1]
- Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts (nitrogen and sulfur oxides).[1]
- Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
4. Contaminated Packaging:
- Empty containers and packaging that held the chemical should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][4] Do not reuse the containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 98276-75-6). The following procedures are based on best practices for handling similar pyrimidine derivatives and carboxylic acids in a laboratory setting.[1][2][3]
Chemical Profile:
-
IUPAC Name: this compound
-
CAS Number: 98276-75-6
-
Molecular Formula: C₇H₈N₂O₂S[4]
-
Molecular Weight: 184.22 g/mol [4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields.[2][5][6] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][6] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile).[2][7] A fire/flame-resistant and impervious lab coat should be worn fully buttoned with long sleeves.[1] |
| Respiratory | Respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[8] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to protect the skin.[1] |
Operational Plan for Handling
A systematic approach is essential for personal and environmental safety when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Ensure that eyewash stations and safety showers are readily accessible.[5][10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[7] Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Dispensing: Avoid creating dust when handling the solid form.[1][8] Use non-sparking tools.[11][12]
-
During Operation: Avoid contact with skin and eyes.[1][8][9] Do not breathe in dust.[1] Keep the container tightly closed when not in use.[9]
-
After Handling: Wash hands thoroughly after handling the compound.[1] Clean the work area to prevent contamination.
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[3][10]
-
Avoid storing in metal cabinets which may corrode.[3]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal.[8][12] Use non-sparking tools.[11][12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
PPE: Wear appropriate PPE during the entire cleanup process.[12]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[12]
-
The compound contains sulfur, and its waste should be treated accordingly.[11][14]
-
Place the chemical waste in a designated, labeled, and sealed container.[11]
-
Do not allow the chemical to enter drains or waterways.[1][8][12]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of the specified chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. scbt.com [scbt.com]
- 5. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. capotchem.com [capotchem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 13. aksci.com [aksci.com]
- 14. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
